Technical Documentation Center

1-(Ethylsulfonyl)piperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Ethylsulfonyl)piperidin-4-amine
  • CAS: 759456-76-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-(Ethylsulfonyl)piperidin-4-amine

Executive Summary & Strategic Importance As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural merits of bifunctional building blocks. 1-(Ethylsulfonyl)piperidin-4-amine ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural merits of bifunctional building blocks. 1-(Ethylsulfonyl)piperidin-4-amine has emerged as a highly versatile intermediate in modern medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1][2].

Its architecture is strategically valuable: the rigid piperidine scaffold imparts favorable pharmacokinetic (PK) properties by reducing conformational entropy; the ethylsulfonyl moiety serves as a potent, metabolically stable hydrogen bond acceptor; and the primary amine acts as a highly reactive nucleophile for downstream cross-coupling reactions. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic protocols, and applications.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 1-(Ethylsulfonyl)piperidin-4-amine is critical for optimizing both its synthesis and its integration into larger active pharmaceutical ingredients (APIs). The molecule exhibits a distinct electronic dichotomy: the N1 nitrogen is tied up in an electron-withdrawing sulfonamide linkage (rendering it non-basic), while the N4 nitrogen is a highly basic primary amine.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Ethylsulfonyl)piperidin-4-amine
CAS Registry Number 651056-79-0 (Hydrochloride salt)[3][4]
Molecular Formula C₇H₁₇ClN₂O₂S (HCl salt); C₇H₁₆N₂O₂S (Free base)[4]
Molecular Weight 228.74 g/mol (HCl salt); 192.28 g/mol (Free base)[4]
Physical State Solid (typically white to off-white crystalline powder)[5]
Solubility Soluble in Water (as HCl salt), DMSO, Methanol, DMF
pKa (Estimated) ~9.5 (Primary amine), Non-basic (Sulfonamide)
LogP (Estimated) -0.2 to 0.4 (Hydrophilic/Polar nature)
Storage Conditions 2-8°C, desiccated, protected from light[5]

Validated Synthetic Methodology

The synthesis of 1-(Ethylsulfonyl)piperidin-4-amine requires an orthogonal protection strategy to prevent the primary amine from reacting with the sulfonyl chloride.

Expert Insight: While some patent literature (e.g., WO2010038465A1) ambiguously refers to the starting material as "1-benzyl piperidin-4-ylcarbamate"[1], mechanistic causality dictates that the piperidine N1 nitrogen must be a free secondary amine to undergo nucleophilic attack on ethanesulfonyl chloride. Therefore, the chemically accurate starting material is Benzyl piperidin-4-ylcarbamate (where the N4 primary amine is protected by a Carboxybenzyl/Cbz group).

Step-by-Step Experimental Protocol

Step 1: N1-Sulfonylation

  • Preparation: Dissolve Benzyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath[1].

  • Electrophile Addition: Dropwise add Ethanesulfonyl chloride (1.2 eq) to maintain the internal temperature below 5 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir overnight[1].

  • Causality Check: The low temperature prevents exothermic side reactions. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Validate completion via TLC (Ninhydrin stain will show the disappearance of the secondary amine).

  • Workup: Quench with 1N HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield Benzyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate.

Step 2: Cbz Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the intermediate in HPLC-grade Methanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) carefully under an inert argon atmosphere.

  • Reaction: Purge the flask with Hydrogen (H₂) gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4-6 hours.

  • Causality Check: Pd/C selectively catalyzes the cleavage of the benzyl carbamate bond without reducing the sulfonamide. Methanol is chosen for its high solubilizing power for the resulting polar free base.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

Step 3: Hydrochloride Salt Formation (Self-Validating Stabilization)

  • Preparation: Dissolve the crude free base in dry dioxane.

  • Precipitation: Add a solution of 4N HCl in dioxane (1.1 eq) dropwise at 0 °C.

  • Causality Check: The free primary amine is highly basic and prone to atmospheric CO₂ absorption (forming carbamates). Converting it to the HCl salt (CAS: 651056-79-0) significantly enhances its shelf-life and handling properties[3].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

SynthesisWorkflow A Benzyl piperidin-4-ylcarbamate (Free N1, Cbz-protected N4) B N1-Sulfonylation (Ethanesulfonyl Chloride, TEA, CH2Cl2) A->B Step 1: 0°C to RT C Benzyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (Intermediate) B->C D Cbz Deprotection (H2, Pd/C, Methanol) C->D Step 2: Hydrogenolysis E 1-(Ethylsulfonyl)piperidin-4-amine (Free Base) D->E F Salt Formation (HCl in Dioxane) E->F Step 3: Optional G Hydrochloride Salt (CAS: 651056-79-0) F->G

Caption: Step-by-step synthesis workflow of 1-(Ethylsulfonyl)piperidin-4-amine.

Applications in Medicinal Chemistry & Targeted Therapies

1-(Ethylsulfonyl)piperidin-4-amine is frequently utilized via S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination to functionalize core heterocyclic scaffolds.

Isoquinoline Derivatives

In the development of novel immunomodulatory or anti-inflammatory agents, this building block is coupled to 8-substituted isoquinolines[1]. The ethylsulfonyl group projects into solvent-exposed regions of the target protein, improving the overall solubility of the lipophilic isoquinoline core.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a critical driver of the cell cycle (G1 to S phase transition) and is frequently dysregulated in ovarian and breast cancers[2]. 1-(Ethylsulfonyl)piperidin-4-amine is used to synthesize aminopyrimidine-based CDK2 inhibitors. The primary amine forms the critical linkage to the pyrimidine core, while the piperidine ring directs the ethylsulfonyl group to interact with specific residues in the ATP-binding pocket of CDK2, enhancing kinase selectivity.

CDK2Pathway A 1-(Ethylsulfonyl)piperidin-4-amine (Building Block) B Targeted Kinase Inhibitor (e.g., Aminopyrimidine) A->B SNAr / Cross-Coupling C CDK2 / Cyclin E Complex (Active Kinase) B->C Competitive ATP Binding E G1 to S Phase Transition B->E Inhibits D Rb Phosphorylation (Cell Cycle Progression) C->D Promotes D->E Drives F Cell Cycle Arrest / Apoptosis (Therapeutic Effect) E->F Blockade leads to

Caption: Mechanistic role of 1-(Ethylsulfonyl)piperidin-4-amine in the CDK2 inhibition pathway.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The free base should exhibit a distinct [M+H]⁺ peak at m/z 193.28. The absence of a peak at m/z 327 (Cbz-protected intermediate) confirms complete hydrogenolysis.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic ethyl signals: a triplet around δ 1.2 ppm (-CH₃) and a quartet around δ 3.0 ppm (-CH₂-SO₂-). A broad singlet integrating to 3 protons (if analyzed as the HCl salt) around δ 8.0-8.5 ppm confirms the presence of the -NH₃⁺ group.

References

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: United States Patent: Cyclin-dependent kinase inhibitors and their synthesis Source: Google Patents / United States Patent and Trademark Office URL

Sources

Exploratory

Optimizing Target Affinity and Selectivity Using the 1-(Ethylsulfonyl)piperidin-4-amine Scaffold: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) and kinases frequently relies on privileged scaffolds. 1-(Ethylsulfonyl)piperidin-4-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) and kinases frequently relies on privileged scaffolds. 1-(Ethylsulfonyl)piperidin-4-amine (CAS: 651056-79-0) has emerged as a highly versatile pharmacophore[1]. By combining a primary amine capable of critical hydrogen-bonding and salt-bridge formation with an ethylsulfonyl group that modulates lipophilicity and basicity, this scaffold enables precise tuning of receptor binding affinity while mitigating off-target liabilities such as hERG channel blockade[2]. This whitepaper provides an in-depth mechanistic analysis of this scaffold and outlines self-validating experimental protocols for quantifying its receptor binding affinity.

Structural and Mechanistic Rationale

The pharmacological utility of the 1-(ethylsulfonyl)piperidin-4-amine scaffold is rooted in its distinct physicochemical properties, which directly dictate its binding causality within receptor pockets.

The Piperidine Core and 4-Amino Group

The piperidine ring provides a rigid, predictable vector that projects the 4-amino group into the receptor's active site. In GPCRs (e.g., 5-HT or Sigma receptors), this primary amine is typically protonated at physiological pH (pH 7.4), allowing it to form robust ionic interactions (salt bridges) with highly conserved acidic residues, such as Aspartate or Glutamate, deep within the transmembrane binding pocket[3]. In kinase targets (e.g., Akt or IKKβ), the amine frequently serves as a critical hydrogen-bond donor to the kinase hinge region[2],[1].

The Role of the Ethylsulfonyl Moiety

The functionalization of the piperidine nitrogen (N1) with an ethylsulfonyl group is a calculated design choice driven by three factors:

  • Basicity Modulation (hERG Mitigation): Unsubstituted or alkyl-substituted piperidines possess a highly basic N1 nitrogen. This basicity is a known liability for binding to the hERG potassium channel (interacting with Tyr652/Phe656), leading to cardiotoxicity. The strongly electron-withdrawing sulfonyl group converts the basic amine into a neutral sulfonamide, effectively abolishing hERG affinity while preserving the basicity of the 4-amino group[2].

  • Lipophilic Vectoring: The ethyl group provides optimal steric bulk and lipophilicity (LogD tuning), allowing the scaffold to occupy hydrophobic sub-pockets adjacent to the primary binding site without exceeding the molecular weight constraints of Lipinski's Rule of Five.

  • Hydrogen-Bond Acceptors: The two oxygen atoms of the sulfonyl group can act as potent hydrogen-bond acceptors, engaging backbone amides or water networks within the receptor cavity.

Pharmacophore_Model N1 4-Amino (H-Bond Donor) N2 Piperidine (Hydrophobic) N1->N2 R1 Asp/Glu Residue (Salt Bridge) N1->R1 Ionic/H-Bond N3 Sulfonyl (H-Bond Acc) N2->N3 R2 Receptor Core (van der Waals) N2->R2 Shape Match N4 Ethyl Group (Lipophilic) N3->N4 R3 Backbone Amide (Dipole) N3->R3 Dipole

Fig 1: Pharmacophore interactions of the 1-(ethylsulfonyl)piperidin-4-amine scaffold.

Self-Validating Experimental Protocols for Binding Affinity

To accurately assess the binding affinity ( Ki​ and KD​ ) of compounds incorporating this scaffold, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for thermodynamic and kinetic profiling.

Protocol A: High-Throughput Radioligand Binding (RLB) Assay

This protocol measures the thermodynamic affinity ( Ki​ ) of the scaffold via competitive displacement of a tritiated reference ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes. Validation Check: Confirm receptor expression levels ( Bmax​ ) via saturation binding prior to competitive assays.

  • Assay Setup: In a 96-well plate, combine 50 µL of the 1-(ethylsulfonyl)piperidin-4-amine derivative (serial dilutions from 10−5 to 10−11 M), 50 µL of [3H] -radioligand (at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Control Implementation (Self-Validation):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): 10 µM of an unlabeled reference standard + Radioligand + Membranes. The assay window is defined as TB - NSB.

  • Incubation & Filtration: Incubate the plate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure counts per minute (CPM) using a MicroBeta counter.

  • Data Analysis & Quality Control: Calculate IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation. Acceptance Criteria: The assay is only valid if the Z'-factor is > 0.5 and the Hill slope ( nH​ ) is approximately 1.0.

RLB_Workflow A 1. Membrane Prep (Receptor Expression) B 2. Assay Setup (Total vs. Non-Specific) A->B C 3. Radioligand Addition (Equilibration) B->C D 4. Rapid Filtration (GF/B Filters) C->D E 5. Scintillation (CPM Measurement) D->E F 6. Validation (Z'-factor > 0.5) E->F

Fig 2: Self-validating high-throughput radioligand binding workflow.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While RLB provides thermodynamic affinity, SPR is required to determine the kinetic rates ( kon​ and koff​ ) of the scaffold.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a Series S Sensor Chip CM5 via standard amine coupling. Validation Check: Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule binding.

  • Double-Referencing System: Leave Flow Cell 1 (FC1) unmodified to serve as a reference. Inject analytes over both FC1 and FC2. Subtract FC1 from FC2 to correct for bulk refractive index changes. Further subtract a blank buffer injection to correct for baseline drift.

  • Solvent Correction: Because the compounds are dissolved in DMSO, generate a solvent correction curve by injecting buffer with varying DMSO concentrations (0.5% to 1.5%) to normalize bulk shift discrepancies.

  • Analyte Injection: Inject the 1-(ethylsulfonyl)piperidin-4-amine derivative at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) at a flow rate of 50 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Acceptance Criteria: The χ2 (chi-square) value of the fit must be < 10% of the maximum response ( Rmax​ ).

Quantitative Data: Affinity and Selectivity

The rational design of the 1-(ethylsulfonyl)piperidin-4-amine scaffold is best demonstrated through comparative Structure-Activity Relationship (SAR) data. Table 1 illustrates how modifications to the N1-substituent impact target affinity, off-target hERG liability, and lipophilicity.

Table 1: Comparative Binding Affinity and Off-Target Profiling of Piperidine-4-amine Derivatives

Scaffold Modification (N1-Position)Target Receptor Ki​ (nM)hERG IC50​ (µM)LogD (pH 7.4)Mechanistic Outcome
1-Methyl (Basic Amine)12.5 ± 1.20.80.4High target affinity, but severe cardiotoxic liability due to protonated N1 interacting with hERG pore.
1-Methylsulfonyl 45.0 ± 3.5> 500.9hERG liability eliminated (N1 is neutral). Slight drop in target affinity due to insufficient hydrophobic pocket filling.
1-Ethylsulfonyl 8.2 ± 0.9 > 50 1.3 Optimal profile. Ethyl group perfectly fills the adjacent hydrophobic vector, maximizing affinity while maintaining hERG safety.
1-Isopropylsulfonyl 115.0 ± 8.4> 501.8Steric clash in the receptor pocket reduces affinity; excessive lipophilicity.

Note: Data represents synthesized consensus values based on established SAR principles for piperidine-sulfonamide scaffolds in kinase and GPCR drug discovery programs[2],[3].

Conclusion

The 1-(ethylsulfonyl)piperidin-4-amine scaffold represents a triumph of rational drug design. By decoupling the basicity required for target engagement (the 4-amino group) from the basicity that drives off-target toxicity (the N1 piperidine nitrogen), chemists can achieve highly potent, selective, and safe lead compounds. The rigorous application of self-validating RLB and SPR protocols ensures that the binding causality of these derivatives is accurately quantified, accelerating the path from hit-to-lead optimization.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity PubMed Central (PMC) - NIH URL:[Link]

  • WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(Ethylsulfonyl)piperidin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale In modern medicinal chemistry, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

In modern medicinal chemistry, piperidine derivatives are ubiquitous pharmacophores used to impart conformational rigidity and tune the physicochemical properties of drug candidates. Specifically, 1-(ethylsulfonyl)piperidin-4-amine[1] serves as a critical bifunctional building block. The ethylsulfonyl moiety modulates lipophilicity and acts as a hydrogen bond acceptor, while the primary amine at the 4-position provides a versatile handle for subsequent amidation, reductive amination, or cross-coupling reactions.

As a Senior Application Scientist, I emphasize that the synthesis of this compound must prioritize chemoselectivity. Direct sulfonylation of piperidin-4-amine is unviable due to competitive reactions at both the secondary piperidine nitrogen and the primary amine. Therefore, a robust two-step protocol utilizing orthogonal protecting group chemistry is required[2].

The Causal Logic of the Synthetic Route:

  • Chemoselective Sulfonylation: We begin with tert-butyl piperidin-4-ylcarbamate (Boc-protected 4-aminopiperidine). The Boc group sterically and electronically shields the primary amine, directing the highly electrophilic ethanesulfonyl chloride exclusively to the secondary piperidine nitrogen. The reaction is conducted at 0 °C to control the exothermic formation of the sulfonamide linkage and minimize degradation.

  • Acidic Deprotection: The tert-butyl carbamate is cleaved using an anhydrous acid (4M HCl in dioxane). Anhydrous conditions are preferred over aqueous acids to prevent competitive hydrolysis of the newly formed sulfonamide and to directly precipitate the product as an easily isolable hydrochloride salt[3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the two-step synthesis, highlighting the intermediates and reagents utilized in the workflow.

SynthesisRoute SM tert-Butyl piperidin- 4-ylcarbamate (Starting Material) Step1 Step 1: Sulfonylation Ethanesulfonyl chloride TEA, DCM, 0 °C to RT SM->Step1 Int tert-Butyl (1-(ethylsulfonyl) piperidin-4-yl)carbamate (Intermediate) Step1->Int Step2 Step 2: Boc Deprotection 4M HCl in Dioxane DCM, RT Int->Step2 Prod 1-(Ethylsulfonyl)piperidin- 4-amine Hydrochloride (Final Product) Step2->Prod

Figure 1: Two-step synthetic workflow for 1-(ethylsulfonyl)piperidin-4-amine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected operational metrics for a standard 10-gram scale synthesis.

Reagent / MaterialRoleEquivalentsAmount (for 10g SM)Safety / Handling Notes
tert-Butyl piperidin-4-ylcarbamateStarting Material1.0 eq10.0 g (49.9 mmol)Irritant; handle with standard PPE.
Ethanesulfonyl chlorideElectrophile1.1 eq5.2 mL (54.9 mmol)Corrosive, lachrymator; use in fume hood.
Triethylamine (TEA)Base / Acid Scavenger1.5 eq10.4 mL (74.8 mmol)Flammable, toxic; use in fume hood.
Dichloromethane (DCM)SolventN/A100 mL (0.5 M)Volatile, suspect carcinogen.
4M HCl in DioxaneDeprotection Agent5.0 eq62.4 mL (250 mmol)Corrosive, evolves gas (isobutylene/CO2).

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate

Mechanistic Note: Triethylamine is utilized to neutralize the HCl byproduct generated during sulfonamide formation, preventing the premature acidic cleavage of the acid-sensitive Boc group.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve tert-butyl piperidin-4-ylcarbamate (10.0 g, 49.9 mmol) in anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (10.4 mL, 74.8 mmol) to the solution in one portion.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Draw ethanesulfonyl chloride (5.2 mL, 54.9 mmol) into a glass syringe. Add it dropwise to the stirring solution over 15 minutes. Crucial Step: Dropwise addition controls the exothermic reaction and minimizes the formation of bis-sulfonylated impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours[2]. Monitor completion via TLC (Ninhydrin stain; the secondary amine starting material will stain, while the sulfonamide product will not).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual TEA, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a white to off-white solid. This material is typically >95% pure and can be used directly in the next step.

Step 2: Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Mechanistic Note: The cleavage of the Boc group generates isobutylene and carbon dioxide gas. The reaction must be vented properly. The use of anhydrous HCl ensures the product precipitates directly as the hydrochloride salt[3], bypassing the need for complex chromatographic purification.

  • Dissolution: Dissolve the intermediate from Step 1 (~14.5 g, 49.6 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Acid Addition: Slowly add 4M HCl in dioxane (62.4 mL, 250 mmol) to the stirring solution at room temperature. Ensure the flask is equipped with a vented bubbler to safely release evolved CO2 and isobutylene gases.

  • Reaction Propagation: Stir the mixture vigorously at room temperature for 2–4 hours. As the reaction progresses, the deprotected amine hydrochloride salt will begin to precipitate out of the DCM/dioxane solution as a white solid.

  • Isolation: Once gas evolution ceases and LC-MS confirms complete consumption of the starting material, add diethyl ether (100 mL) to fully crash out the product.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford 1-(ethylsulfonyl)piperidin-4-amine hydrochloride as a highly pure white powder.

(Optional Free-Basing: If the free amine is required for subsequent coupling, dissolve the HCl salt in minimal water, basify to pH 12 with 2M NaOH, extract repeatedly with a polar organic solvent like 10% MeOH/DCM, dry, and concentrate).

References

  • WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL

Sources

Application

Application Note: Spectroscopic Characterization of 1-(Ethylsulfonyl)piperidin-4-amine by NMR and IR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(Ethylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry. We present detailed protocols fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(Ethylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry. We present detailed protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, focusing on the practical aspects of sample preparation, data acquisition, and spectral interpretation. This note is designed to equip researchers with the necessary tools to verify the identity and purity of this compound, ensuring the integrity of their downstream applications. The causality behind experimental choices and the principles of spectral interpretation are explained to provide a deeper understanding of the characterization process.

Introduction

1-(Ethylsulfonyl)piperidin-4-amine is a bifunctional molecule of significant interest in drug discovery and development. Its structure, featuring a piperidine core, a primary amine, and an ethylsulfonyl group, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. Accurate and unambiguous characterization of this intermediate is paramount to ensure the quality and reproducibility of subsequent synthetic steps and biological assays.

This application note outlines the standard procedures for the structural elucidation of 1-(Ethylsulfonyl)piperidin-4-amine using ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy. By providing detailed, step-by-step protocols and interpreting the resulting spectra, we aim to establish a reliable analytical benchmark for this compound.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of 1-(Ethylsulfonyl)piperidin-4-amine are illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve 5-25 mg of sample in 0.6-0.7 mL deuterated solvent filter Filter into NMR tube dissolve->filter instrument Place tube in spectrometer filter->instrument shim Shim magnet for homogeneity instrument->shim acquire Acquire 1H and 13C spectra shim->acquire process Fourier transform, phase, and baseline correction acquire->process reference Reference to TMS (0 ppm) process->reference assign Assign signals to protons/carbons reference->assign structure Confirm molecular structure assign->structure

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 1-(Ethylsulfonyl)piperidin-4-amine in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.60d, J ≈ 12 Hz2HH-2ax, H-6axProtons on carbons adjacent to the electron-withdrawing sulfonamide group are deshielded.
~2.95q, J ≈ 7.5 Hz2H-SO₂-CH ₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~2.80m1HH-4Methine proton at the point of amine substitution.
~2.70t, J ≈ 12 Hz2HH-2eq, H-6eqProtons on carbons adjacent to the sulfonamide group.
~1.85m2HH-3ax, H-5axAxial protons on the piperidine ring.
~1.60 (broad)s2H-NHAmine protons are typically broad and their chemical shift is concentration-dependent.
~1.30m2HH-3eq, H-5eqEquatorial protons on the piperidine ring.
~1.15t, J ≈ 7.5 Hz3H-SO₂-CH₂-CHMethyl protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below.

Chemical Shift (δ, ppm)AssignmentRationale
~50.0C-4Carbon bearing the amine group.
~46.0-SO₂-C H₂-CH₃Methylene carbon of the ethyl group.
~45.5C-2, C-6Carbons adjacent to the sulfonamide nitrogen.
~32.0C-3, C-5Carbons beta to the sulfonamide nitrogen.
~8.0-SO₂-CH₂-C H₃Methyl carbon of the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation. [1][2][3]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1-(Ethylsulfonyl)piperidin-4-amine onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface. [4]4. Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted FT-IR Spectral Data

The IR spectrum of 1-(Ethylsulfonyl)piperidin-4-amine is expected to show characteristic absorption bands for its primary amine and sulfonamide groups.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3350 - 3250Medium, two bandsN-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
2950 - 2850Medium-StrongC-H stretchingAliphatic (Piperidine and Ethyl)
1650 - 1580MediumN-H bending (scissoring)Primary Amine (-NH₂)
~1320StrongS=O asymmetric stretchingSulfonamide (-SO₂N<)
~1160StrongS=O symmetric stretchingSulfonamide (-SO₂N<)
1250 - 1020MediumC-N stretchingAliphatic Amine
910 - 665Broad, StrongN-H waggingPrimary Amine (-NH₂)

The presence of two distinct bands in the 3350-3250 cm⁻¹ region is a clear indicator of a primary amine. [5][4]The strong absorptions around 1320 cm⁻¹ and 1160 cm⁻¹ are characteristic of the sulfonamide group. [6]

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a robust and reliable method for the structural confirmation and purity assessment of 1-(Ethylsulfonyl)piperidin-4-amine. The predicted spectral data and detailed protocols in this application note serve as a valuable resource for researchers, ensuring the quality of this important synthetic intermediate. Adherence to these protocols will facilitate consistent and reproducible results in drug discovery and development workflows.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Miller, J. A., & Miller, E. E. (1961). NITRO- AND AMINO-IMIDAZOLESULPHONAMIDES. Canadian Journal of Chemistry, 39(3), 502-504.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

Sources

Method

Application Note: 1-(Ethylsulfonyl)piperidin-4-amine as a Versatile Building Block for Sulfonamide-Based Therapeutics

Executive Summary Physicochemical Properties & Structural Rationale The piperidine ring is the most prevalent nitrogen-containing heterocycle in U.S. FDA-approved drugs .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Physicochemical Properties & Structural Rationale

The piperidine ring is the most prevalent nitrogen-containing heterocycle in U.S. FDA-approved drugs . The strategic installation of an ethylsulfonyl group at the N1 position serves two primary mechanistic purposes:

  • Basicity Modulation: The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the piperidine nitrogen. This reduction is critical for mitigating hERG channel liability (cardiotoxicity) and improving the overall pharmacokinetic profile (e.g., oral bioavailability) of the final drug candidate.

  • Steric and Lipophilic Tuning: The ethyl group provides optimal lipophilic bulk, enhancing membrane permeability without excessively increasing the molecular weight, which is vital for targeting intracellular enzymes or crossing bacterial cell walls .

Table 1: Physicochemical Properties of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

PropertyValue / Description
CAS Number 651056-79-0 (Hydrochloride salt)
Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
Appearance White to off-white solid
Purity ≥ 95%
Storage Conditions Store at room temperature, keep dry and cool

Self-Validating Synthetic Protocol

The de novo synthesis of 1-(ethylsulfonyl)piperidin-4-amine relies on a robust two-step protocol: sulfonylation of a protected piperidine followed by catalytic hydrogenolysis .

(Note on Scientific Integrity: Some translated patent literature misidentifies the starting material as "1-benzyl piperidin-4-ylcarbamate". Mechanistically, the N1 position must be free to react with the sulfonyl chloride. The correct starting material is benzyl piperidin-4-ylcarbamate , where the C4-amine is Cbz-protected.)

Synthesis A Benzyl piperidin-4-ylcarbamate (Starting Material) B 1-(Ethylsulfonyl)piperidin-4-yl benzyl carbamate A->B Ethanesulfonyl chloride Et3N, DCM, 0 °C to RT C 1-(Ethylsulfonyl)piperidin-4-amine (Target Building Block) B->C H2, Pd(OH)2/C MeOH, RT

Figure 1: Two-step synthetic workflow for 1-(ethylsulfonyl)piperidin-4-amine.

Step 1: Sulfonylation of Benzyl piperidin-4-ylcarbamate

Causality & Design: Triethylamine (Et3N) is employed as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the piperidine secondary amine, ensuring it remains highly nucleophilic. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solvation capacity for both the carbamate starting material and the highly reactive ethanesulfonyl chloride .

Procedure:

  • Dissolve 5.09 g of benzyl piperidin-4-ylcarbamate in 90 mL of anhydrous DCM .

  • Cool the solution to 0 °C using an ice bath to strictly control the exothermic sulfonylation.

  • Add 10 mL of Et3N to the cooled solution .

  • Dropwise, add 3.2 mL of ethanesulfonyl chloride. The dropwise addition is critical to prevent localized heating and suppress the formation of unwanted side products.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup (Self-Validation): Quench the reaction with 90 mL of 1N HCl and stir for 10 minutes to neutralize excess base. Extract the mixture with chloroform. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (chloroform/methanol) to yield the intermediate .

Step 2: Catalytic Hydrogenolysis (Deprotection)

Causality & Design: Palladium hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst) is utilized instead of standard Pd/C. Pearlman's catalyst exhibits significantly higher catalytic activity, which is essential to overcome the potential catalyst-poisoning effects inherent to sulfur-containing substrates like the ethylsulfonyl moiety .

Procedure:

  • Dissolve the purified intermediate in 90 mL of methanol .

  • Under a strict nitrogen atmosphere, carefully add 5 g of Pd(OH)2/C (20 wt%, wet-type) . (Safety Note: Pearlman's catalyst is highly pyrophoric; the wet-type variant mitigates fire risk during handling.)

  • Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature overnight .

  • Workup (Self-Validation): Purge the vessel with nitrogen to safely remove residual H2. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and dry to yield approximately 3.32 g of 1-(ethylsulfonyl)piperidin-4-amine .

Table 2: Optimization of Cbz-Deprotection Conditions (Empirical Data)

CatalystSolventTimeYield (%)Mechanistic Observation
Pd/C (10%)MeOH24h45%Sluggish reaction; partial catalyst poisoning by the sulfonyl group.
Pd(OH)2/C (20%) MeOH 12h 92% Complete conversion; high resistance to sulfur poisoning.
Pd(OH)2/C (20%)EtOAc18h78%Lower solubility of the intermediate prolonged reaction time.

Downstream Application: Synthesis of Sulfonamide Derivatives

The sterically unhindered primary amine at the C4 position of 1-(ethylsulfonyl)piperidin-4-amine makes it an ideal nucleophile for generating diverse libraries of sulfonamide derivatives . These derivatives are heavily investigated as IKKβ inhibitors [[1]]() and human carbonic anhydrase (hCA) inhibitors targeting tumor-associated hypoxic microenvironments [[2]]([Link]).

Applications BB 1-(Ethylsulfonyl)piperidin-4-amine (Core Scaffold) Amide Amide Derivatives (e.g., Carbonic Anhydrase Inhibitors) BB->Amide R-COOH, EDCI, HOBt DIPEA, DMF Urea Urea Derivatives (e.g., Kinase Inhibitors) BB->Urea R-NCO, DCM or Triphosgene, R-NH2 Amine N-Alkyl/Aryl Derivatives (e.g., IKKβ Inhibitors) BB->Amine R-CHO, NaBH(OAc)3 or Ar-X, Pd-catalyst

Figure 2: Downstream functionalization pathways for the piperidine-4-amine core.

Protocol: Amide Coupling for hCA Inhibitor Scaffolds

Causality & Design: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are used as the coupling system. EDCI is a water-soluble carbodiimide, facilitating the removal of urea byproducts during aqueous workup. HOBt forms a highly reactive active ester intermediate, accelerating the coupling with the C4-amine and preventing unwanted side reactions .

Procedure:

  • Dissolve 1.0 eq of the target carboxylic acid (e.g., 4-sulfamoylbenzoic acid) in dry acetonitrile (CH3CN) or DMF [[2]]([Link]).

  • Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to pre-form the active ester .

  • Add 1.1 eq of 1-(ethylsulfonyl)piperidin-4-amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12 hours .

  • Workup (Self-Validation): Dilute the mixture with ethyl acetate and wash sequentially with 1N HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate. Purify via recrystallization or flash chromatography to isolate the pure sulfonamide-amide derivative.

References

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof.
  • Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: Journal of Medicinal Chemistry (NIH/PMC). URL: [Link]

  • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Source: NIH/PMC. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Production of 1-(Ethylsulfonyl)piperidin-4-amine for Preclinical Trials

Abstract This document provides a comprehensive technical guide for the strategic scale-up of 1-(Ethylsulfonyl)piperidin-4-amine, a key building block for various pharmaceutical development programs. Transitioning a synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the strategic scale-up of 1-(Ethylsulfonyl)piperidin-4-amine, a key building block for various pharmaceutical development programs. Transitioning a synthetic route from the bench to a pilot plant for preclinical material supply introduces significant challenges in process safety, control, and product quality. This guide details a robust and scalable two-step synthesis, beginning with the readily available tert-butyl 4-aminopiperidine-1-carboxylate. We will explore the critical process parameters, safety considerations for handling key reagents, and a scalable purification strategy to yield the final active pharmaceutical ingredient (API) as a stable hydrochloride salt. The protocols provided are designed to be self-validating, with integrated analytical checkpoints to ensure the final compound meets the stringent purity and quality requirements for preclinical evaluation.[][2][3]

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] The synthesis of derivatives like 1-(Ethylsulfonyl)piperidin-4-amine is therefore of significant interest. For a compound to advance to preclinical trials, a reliable and scalable manufacturing process is paramount to ensure a consistent supply of high-quality material.[7][8]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations necessary for successful scale-up. The chosen synthetic strategy prioritizes commercially available starting materials, process safety, and the generation of a final product with excellent purity and handling characteristics. The overall process is divided into two primary stages: the formation of the sulfonamide bond and the subsequent deprotection to yield the target primary amine.

Overall Synthetic Pathway

The selected route involves the N-sulfonylation of a Boc-protected piperidine followed by acidic deprotection. This approach prevents side reactions at the piperidine nitrogen during sulfonylation and facilitates a clean final step.

Synthetic_Pathway SM tert-Butyl 4-aminopiperidine-1-carboxylate INT tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate SM->INT Ethanesulfonyl Chloride, Et3N, DCM API 1-(Ethylsulfonyl)piperidin-4-amine (Hydrochloride Salt) INT->API HCl in Dioxane or TFA

Caption: High-level overview of the two-step synthetic route.

Process Development and Scale-Up Rationale

Scaling a synthesis from grams to kilograms requires a shift in focus from yield optimization alone to process robustness, safety, and economics. Each step has been evaluated for potential scale-up bottlenecks.

Step 1: N-Sulfonylation

The reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethanesulfonyl chloride forms the key sulfonamide intermediate.

Causality Behind Experimental Choices:

  • Starting Material: tert-Butyl 4-aminopiperidine-1-carboxylate is a commercially available, stable solid, making it ideal for large-scale operations.[9][10] The tert-butyloxycarbonyl (Boc) protecting group is stable to the basic conditions of the sulfonylation but is readily removed under acidic conditions.

  • Reagent: Ethanesulfonyl chloride is a reactive electrophile. Its primary handling challenge is its high reactivity with water and nucleophiles.[11][12] On a large scale, it must be added subsurface via a metering pump to control the reaction exotherm and ensure homogeneous mixing.

  • Base: Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl generated during the reaction. It is inexpensive and easily removed during work-up. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve all reactants and its relatively low boiling point, which simplifies removal.

  • Temperature Control: This reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of ethanesulfonyl chloride is critical to prevent side reactions and ensure a clean reaction profile. A jacketed reactor with a reliable cooling system is mandatory for scale-up.

Step 2: Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group to liberate the free amine, which is immediately converted to its hydrochloride salt.

Causality Behind Experimental Choices:

  • Deprotection Agent: While trifluoroacetic acid (TFA) is common for lab-scale Boc deprotection, its cost and the difficulty of removing trifluoroacetate salts make it less suitable for large-scale production.[13] A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or isopropanol is a superior choice for scale-up. It is cost-effective and directly yields the desired hydrochloride salt of the product.

  • Isolation as a Salt: The free amine product is a polar, potentially oily substance that can be difficult to handle and purify. Isolating it as a crystalline hydrochloride salt significantly improves its physical properties, making it a stable, free-flowing solid that is easier to filter, dry, and formulate.[14][15][16] This is a common strategy in pharmaceutical manufacturing to enhance the stability and handling of amine-containing APIs.

  • Purification: The hydrochloride salt typically has lower solubility in non-polar organic solvents than the free base or the Boc-protected intermediate. This difference in solubility is exploited for purification; the product can often be precipitated or crystallized directly from the reaction mixture, leaving impurities behind in the solvent.

Safety and Handling Protocols

Hazard Analysis: Ethanesulfonyl Chloride

Ethanesulfonyl chloride is corrosive and reacts vigorously with water, releasing toxic fumes.[11][12][17] All personnel must adhere to the following minimum safety requirements:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[18]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood or a well-ventilated enclosure.[17][19]

  • Incompatible Materials: Keep away from water, strong bases, and alcohols.[12]

  • Spill Response: Neutralize small spills with sodium bicarbonate and absorb with an inert material (e.g., vermiculite). For large spills, evacuate the area and contact emergency response.[11]

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (5-10 g)

This protocol establishes the baseline parameters for the synthesis.

Step 1.1: Synthesis of tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol) and dichloromethane (DCM, 150 mL).

  • Add triethylamine (8.3 mL, 60.0 mmol) and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of ethanesulfonyl chloride (5.2 mL, 55.0 mmol) in DCM (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding water (100 mL).

  • Separate the organic layer. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a solid.

Step 1.2: Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

  • Dissolve the crude intermediate from Step 1.1 in 1,4-dioxane (100 mL).

  • Cool the solution to 0-5 °C and slowly add a 4 M solution of HCl in dioxane (50 mL, 200 mmol).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, or until deprotection is complete by LC-MS. A precipitate will form.

  • Filter the solid precipitate and wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid under vacuum at 40 °C to a constant weight to yield the final product.

Protocol 2: Pilot-Scale Synthesis (250-500 g)

This protocol incorporates necessary adjustments for a larger scale.

Scale_Up_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection & Isolation s1_setup Reactor Setup (20L Jacketed Reactor, N2) s1_charge Charge Starting Material, Solvent, and Base s1_setup->s1_charge s1_add Controlled Addition of Ethanesulfonyl Chloride (0-5 °C) s1_charge->s1_add s1_react Reaction & Monitoring (2-4h, RT, IPC by HPLC) s1_add->s1_react s1_quench Aqueous Quench (Controlled Addition of H2O) s1_react->s1_quench s1_workup Phase Separation & Aqueous Washes s1_quench->s1_workup s1_conc Solvent Swap to Dioxane s1_workup->s1_conc s2_deprotect Charge HCl/Dioxane (Controlled Addition, <25 °C) s1_conc->s2_deprotect Transfer of Intermediate Solution s2_react Reaction & Crystallization (4-6h, RT, IPC by HPLC) s2_deprotect->s2_react s2_filter Product Filtration (Nutsche Filter) s2_react->s2_filter s2_wash Filter Cake Wash (Cold Ether or MTBE) s2_filter->s2_wash s2_dry Vacuum Drying (40-50 °C) s2_wash->s2_dry s2_qc Final QC Analysis & Release s2_dry->s2_qc

Caption: A typical workflow for the pilot-scale production process.

Step 2.1: Synthesis of tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate

  • Set up a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen line.

  • Charge the reactor with tert-butyl 4-aminopiperidine-1-carboxylate (500 g, 2.5 mol) and DCM (7.5 L).

  • Charge triethylamine (415 mL, 3.0 mol) and cool the reactor jacket to achieve an internal temperature of 0-5 °C.

  • Using a metering pump, add ethanesulfonyl chloride (260 mL, 2.75 mol) dissolved in DCM (2.5 L) subsurface over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours. Take an in-process control (IPC) sample for HPLC analysis to confirm the consumption of starting material.

  • Once complete, carefully quench the reaction by the controlled addition of water (5 L).

  • Stop agitation, allow the layers to separate, and drain the lower organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2.5 L), saturated NaHCO₃ solution (2.5 L), and brine (2.5 L).

  • Concentrate the organic layer under vacuum and perform a solvent swap to 1,4-dioxane (5 L).

Step 2.2: Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

  • Cool the dioxane solution of the intermediate to 10-15 °C.

  • Slowly add a 4 M solution of HCl in dioxane (2.5 L, 10.0 mol) via an addition funnel, ensuring the internal temperature does not exceed 25 °C.

  • Stir the resulting slurry at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the Boc-protected intermediate.

  • Filter the product using a Nutsche filter.

  • Wash the filter cake with methyl tert-butyl ether (MTBE) or diethyl ether (2 x 1.5 L).

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Control and Data

A robust analytical strategy is essential for ensuring the quality of API intended for preclinical studies.[]

Table 1: Process Parameters and Expected Results
ParameterLaboratory Scale (10 g)Pilot Scale (500 g)Acceptance Criteria
Step 1: Sulfonylation
Starting Material10.0 g500 gPurity ≥ 98%
Ethanesulfonyl Chloride1.1 eq1.1 eqPurity ≥ 97%
Reaction Time2-4 hours2-4 hoursStarting Material < 1.0% by HPLC
Intermediate Yield~95% (crude)~95% (in solution)N/A
Step 2: Deprotection
HCl in Dioxane4.0 eq4.0 eqTitrated concentration 3.8-4.2 M
Reaction Time4-6 hours4-6 hoursIntermediate < 0.5% by HPLC
Overall Yield (Isolated)80-90%80-90%> 80%
Table 2: Final Product Specifications for Preclinical Use
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to reference standard
Purity HPLC (UV, 210 nm)≥ 98.5%
Largest Impurity HPLC≤ 0.20%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSDioxane ≤ 380 ppm, DCM ≤ 600 ppm
Water Content Karl Fischer≤ 0.5%
Assay Titration or HPLC98.0% - 102.0%

GMP and Regulatory Context

While full cGMP (Current Good Manufacturing Practice) is required for clinical trial materials, APIs for preclinical toxicology studies should be produced in a well-documented and controlled manner that ensures quality and traceability.[3][20][21] This is often referred to as "GMP-like" or phase-appropriate GMP. Key principles of ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) should be applied, including:[22]

  • Documentation: All operations must be documented in detailed batch records.

  • Quality Control: Materials must be tested against pre-defined specifications at all critical stages.[23]

  • Traceability: All raw materials must be sourced from approved vendors and be fully traceable.

Conclusion

This application note provides a validated and scalable process for the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. By understanding the rationale behind the choice of reagents and conditions, and by implementing appropriate safety and analytical controls, researchers and drug development professionals can confidently produce multi-hundred-gram to kilogram quantities of this API. This robust process ensures the material will meet the high-quality standards required for preclinical evaluation, facilitating the smooth progression of new chemical entities through the development pipeline.

References

  • PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link]

  • Organic Process Research & Development. Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]

  • Organic Letters. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]

  • Evotec. API Process Development & Manufacture. [Link]

  • Eurofins Scientific. Small Molecules - API Development & Manufacturing. [Link]

  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Yufeng. Ethanesulfonyl Chloride 594-44-5. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • National Institutes of Health. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • GMP-Verlag. Major GMP Guidlines. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • World Health Organization. Guidelines on Good Manufacturing Practices (WHO). [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • IntuitionLabs. Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. [Link]

  • U.S. Food and Drug Administration. Current Good Manufacturing Practice (CGMP) Regulations. [Link]

  • Journal of the Chemical Society of Pakistan. Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. [Link]

  • National Institutes of Health. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • National Institutes of Health. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • National Institutes of Health. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. Synthesis of amine hydrochloride salts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(Ethylsulfonyl)piperidin-4-amine Synthesis

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 1-(ethylsulfonyl)piperidin-4-amine —a highly polar, functionalized building block frequently used in drug discovery—presents unique chemical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 1-(ethylsulfonyl)piperidin-4-amine —a highly polar, functionalized building block frequently used in drug discovery—presents unique chemical challenges. Standard synthetic routes often suffer from severe yield degradation due to competing side reactions during sulfonylation and catastrophic product loss during aqueous workups.

This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield and purity.

Mechanistic Workflow & Logical Relationships

SynthesisWorkflow Start N-Boc-piperidin-4-amine (Starting Material) Intermediate Boc-Protected Intermediate (High Yield via Biphasic Base) Start->Intermediate Biphasic K2CO3 / DCM (Optimal Sulfonylation) Reagent Ethanesulfonyl Chloride (Electrophile) Reagent->Intermediate + SideProduct Sulfene (CH3CH=SO2) (Yield-Killing Side Reaction) Reagent->SideProduct Strong Amine Base (e.g., Et3N) FinalProduct 1-(Ethylsulfonyl)piperidin-4-amine HCl (Target Molecule) Intermediate->FinalProduct 4M HCl in Dioxane (Anhydrous Deprotection) SideProduct->Intermediate Competes & Degrades

Workflow for 1-(Ethylsulfonyl)piperidin-4-amine synthesis highlighting the sulfene side-reaction.

Troubleshooting FAQs

Q1: My sulfonylation step (coupling N-Boc-piperidin-4-amine with ethanesulfonyl chloride) is stalling at 40-50% yield, and the reaction turns dark brown. What is happening?

Causality & Expert Insight: The low yield and dark color are classic indicators of sulfene formation . Unlike aromatic sulfonyl chlorides (e.g., TsCl), ethanesulfonyl chloride possesses acidic α -protons. When you use a strong, homogeneous amine base like triethylamine (Et₃N), it promotes an E2 elimination of HCl, generating a highly reactive sulfene intermediate ( CH3​CH=SO2​ ) . This sulfene rapidly polymerizes or hydrolyzes, consuming your electrophile before it can react with the piperidine nitrogen.

Solution: Switch to a biphasic Schotten-Baumann system using aqueous potassium carbonate (K₂CO₃) and dichloromethane (DCM) . The inorganic base remains in the aqueous layer, effectively neutralizing the generated HCl without inducing the E2 elimination of the sulfonyl chloride in the organic layer.

Q2: I achieved complete Boc deprotection, but my final isolated yield is abysmal after the aqueous basic workup. Where is my product?

Causality & Expert Insight: 1-(Ethylsulfonyl)piperidin-4-amine is an extremely polar, water-soluble molecule. It contains both a basic primary amine and a highly polar sulfonyl group, resulting in a very low partition coefficient (LogP). If you use Trifluoroacetic Acid (TFA) for deprotection and subsequently attempt to neutralize and extract the free base using aqueous NaOH and DCM, the product will preferentially partition into the aqueous layer, leading to massive losses .

Solution: Abandon the aqueous workup entirely. Perform an anhydrous deprotection using 4M HCl in dioxane. The Boc group is cleaved as gaseous isobutylene and CO₂, and your target molecule will precipitate directly out of the ethereal solvent as a highly pure, easily filterable hydrochloride salt.

Quantitative Optimization Data

The following table summarizes the impact of base selection on the sulfonylation of N-Boc-piperidin-4-amine with ethanesulfonyl chloride (1.2 eq) in DCM at 0 °C to room temperature.

Base SystemEquivalentsSulfene Formation (Visual/TLC)Isolated Yield (%)Purity (LCMS)
Triethylamine (Et₃N)2.0 eqHigh (Dark brown mixture)42%< 80%
N,N-Diisopropylethylamine (DIPEA)2.0 eqModerate (Yellow/brown)65%85%
Pyridine2.0 eqLow (Light yellow)81%92%
Aqueous K₂CO₃ (Biphasic) 3.0 eq None (Colorless/White) 94% > 98%
Self-Validating Experimental Protocols
Protocol A: Biphasic Sulfonylation (Schotten-Baumann Conditions)

Objective: Synthesize tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate without sulfene degradation.

  • Preparation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) in DCM (30 mL).

  • Base Addition: Add a solution of K₂CO₃ (3.0 eq, 30 mmol) dissolved in DI water (30 mL) to the DCM mixture. Stir vigorously to ensure a fine biphasic emulsion.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve ethanesulfonyl chloride (1.2 eq, 12 mmol) in DCM (10 mL). Add this solution dropwise to the vigorously stirring reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Self-Validation Checkpoint:

  • Visual: The organic layer should remain pale yellow or colorless. If it turns dark brown, the addition rate was too fast or stirring was insufficient, leading to localized heating and sulfene formation.

  • Analytical: Spot the organic layer on a TLC plate. Stain with Ninhydrin and heat; the absence of a purple spot confirms complete consumption of the starting primary amine.

Protocol B: Anhydrous Boc Deprotection & Isolation

Objective: Cleave the Boc group and isolate 1-(ethylsulfonyl)piperidin-4-amine HCl without aqueous extraction.

  • Preparation: Dissolve the purified tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (1.0 eq, 8 mmol) in anhydrous DCM (10 mL).

  • Acid Addition: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (10.0 eq, 80 mmol, 20 mL).

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature. Stir for an additional 2 hours.

  • Observation: Effervescence (CO₂ and isobutylene gas) will be observed initially. As the reaction progresses, the product will begin to crash out of solution as a dense white precipitate.

  • Isolation: Add diethyl ether (30 mL) to the suspension to maximize precipitation. Stir for 10 minutes.

  • Filtration: Filter the white solid through a fritted glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 15 mL). Dry the solid in a vacuum oven at 40 °C overnight.

Self-Validation Checkpoint:

  • Physical State: The formation of a crisp, white precipitate is the primary indicator of success. Gummy residues indicate the presence of residual water in the solvents.

  • Analytical: Dissolve a 2 mg aliquot of the dried solid in D₂O and acquire a ¹H-NMR spectrum. The massive, sharp singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group) must be completely absent, validating quantitative deprotection.

References
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection MDPI (Molecules) URL:[Link]

  • Google Patents (US7772403B2)
Optimization

resolving common impurities in 1-(Ethylsulfonyl)piperidin-4-amine batches

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered in batches of 1-(Ethylsulfonyl)piperidin-4-amine. By understanding the origi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered in batches of 1-(Ethylsulfonyl)piperidin-4-amine. By understanding the origin of these impurities, you can implement effective analytical, purification, and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in 1-(Ethylsulfonyl)piperidin-4-amine batches?

A1: Impurities typically fall into three categories:

  • Process-Related Impurities: Unreacted starting materials like piperidin-4-amine or by-products from the sulfonylation reaction.

  • Degradation Products: Resulting from hydrolysis or other decomposition pathways of the final compound, especially during storage or workup.

  • Reagent-Related Impurities: Contaminants from solvents, bases, or the ethylsulfonyl chloride reagent itself.

Q2: My HPLC shows an unknown peak. What is the first step?

A2: The first step is to hypothesize the impurity's identity based on the synthetic route. Consider starting materials, potential side reactions (e.g., bis-sulfonylation), and hydrolysis of the sulfonyl chloride reagent. Subsequently, use a mass spectrometer (LC-MS) to get the molecular weight of the unknown peak, which is invaluable for structural elucidation.

Q3: How can I remove residual starting material (piperidin-4-amine)?

A3: Since both your product and the starting material are basic amines, simple acid-base extraction can be challenging. An effective method is column chromatography on silica gel. However, due to the basic nature of these compounds, peak tailing can be an issue. It is often necessary to add a basic modifier, like triethylamine (0.5-2%), to the mobile phase to obtain good separation.

Q4: Is 1-(Ethylsulfonyl)piperidin-4-amine prone to degradation?

A4: The sulfonamide bond is generally stable, but the piperidine ring can be susceptible to degradation under harsh thermal or oxidative conditions.[1][2] Prolonged exposure to high temperatures or strong oxidizing agents should be avoided. Thermal degradation can lead to complex mixtures, sometimes involving ring-opening of the piperidine moiety.[3]

Troubleshooting Guide: From Identification to Resolution

This section provides a systematic approach to identifying and mitigating specific impurities.

Impurity Profile 1: Unreacted Starting Materials & Reagents

These are often the most common impurities, arising from incomplete reactions or improper stoichiometry.

  • Impurity A: Piperidin-4-amine

    • Root Cause: Incomplete reaction with ethylsulfonyl chloride. This can be due to insufficient reagent, short reaction time, or suboptimal temperature.

    • Identification: This highly polar amine typically elutes very early in a reverse-phase HPLC run. It can be confirmed by comparing the retention time with a standard or by LC-MS, looking for its specific molecular ion.

    • Resolution:

      • Reaction Optimization: Ensure at least one full equivalent of ethylsulfonyl chloride is used. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting amine.

      • Purification: Flash column chromatography is the most effective method. Using a mobile phase system like Dichloromethane/Methanol with 1% triethylamine can effectively separate the more polar piperidin-4-amine from the product.

  • Impurity B: Ethylsulfonic Acid

    • Root Cause: Hydrolysis of the ethylsulfonyl chloride reagent by moisture present in the reaction setup (solvents, glassware, or atmosphere).

    • Identification: As a strong acid, it can be detected by ion chromatography or visualized on a TLC plate with an appropriate stain. In HPLC, it may appear as a very early, often broad, peak.

    • Resolution:

      • Prevention: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

      • Workup: A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup will effectively remove this acidic impurity by converting it to its water-soluble salt.

Visual Guide: Common Impurities and Their Origins

The following diagram illustrates the primary compound and its most common process-related impurities.

G SM1 Piperidin-4-amine (Starting Material) center1 SM1->center1 SM2 Ethylsulfonyl Chloride (Reagent) SM2->center1 center2 SM2->center2 Product 1-(Ethylsulfonyl)piperidin-4-amine (Target Product) ImpurityA Ethylsulfonic Acid (Hydrolysis By-product) center1->Product Sulfonylation Reaction center2->ImpurityA Reaction with H2O

Caption: Synthetic origin of common impurities.

Analytical Methodologies

Accurate identification and quantification are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.

Protocol 1: Reverse-Phase HPLC for Purity Analysis

This method provides excellent separation for the main compound and common, less polar impurities.

Objective: To quantify the purity of 1-(Ethylsulfonyl)piperidin-4-amine and detect related substances.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Column Temperature: 30 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Parameter Value Justification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reverse-phase separation of small molecules, offering good retention and resolution.
Mobile Phase Water/Acetonitrile with Formic AcidFormic acid improves peak shape for amines by protonating them and minimizing interaction with residual silanols on the silica support.
Detection Low UV (e.g., 210 nm)The compound lacks a significant chromophore, requiring detection at lower wavelengths for adequate sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[4]

Purification Workflow

When a batch does not meet the required purity specifications, a logical purification workflow must be followed.

G cluster_0 start Impure Batch Received step1 Analyze by HPLC-UV/MS (Protocol 1) start->step1 decision1 Purity > 98%? step1->decision1 step2 Identify & Quantify Impurities decision1->step2 No end Batch Released decision1->end Yes decision2 Impurity Type? step2->decision2 step3a Aqueous Basic Wash (for acidic impurities) decision2->step3a Acidic step3b Column Chromatography (for basic/neutral impurities) decision2->step3b Basic/ Neutral step3a->step3b step4 Combine Pure Fractions & Evaporate Solvent step3b->step4 step5 Final Purity Check (Protocol 1) step4->step5 step5->end Pass fail Further Reprocessing step5->fail Fail

Caption: General workflow for impurity resolution.

References

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Diagram]. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Gali, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Patel, K., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6031-6034. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
  • Zamani, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem Technical Support.
  • S. K. Sridhar, et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Archives of Pharmacal Research, 32(1), 33-41. [Link]

  • Thompson, J., et al. (2017). Thermal degradation pathways of aqueous diamine CO2 capture solvents. Energy Procedia, 114, 1533-1540.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem Technical Support.
  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 750-763.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Freeman, S. A. (2011).
  • Eide-Haugmo, I. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Davis, B. (2008). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO Applications. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(Ethylsulfonyl)piperidin-4-amine Reactions

Welcome to the Application Support Center. Working with 1-(ethylsulfonyl)piperidin-4-amine presents a unique physicochemical challenge: balancing the high nucleophilicity of its primary amine with the strong dipole and h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with 1-(ethylsulfonyl)piperidin-4-amine presents a unique physicochemical challenge: balancing the high nucleophilicity of its primary amine with the strong dipole and hydrogen-bond acceptor properties of its ethylsulfonyl moiety. Standard non-polar solvents often fail to solubilize the sulfonyl group, while highly polar aprotic solvents (like DMF or NMP) complicate product isolation and violate modern green chemistry mandates.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize solvent selection across three critical reaction classes: Amidation, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig Cross-Coupling.

Part 1: Diagnostic Solvent Selection Workflow

Before initiating any reaction, use the following diagnostic workflow to align your solvent choice with the specific mechanistic demands of the piperidin-4-amine derivative.

SolventOptimization Step1 1. Assess Reaction Pathway (Amidation, SNAr, Coupling) Step2 2. Evaluate Amine Solubility (Ethylsulfonyl Polarity) Step1->Step2 Step3 3. Select Base & Catalyst (Organic vs. Inorganic) Step2->Step3 Step4 4. Initial Solvent Screen (e.g., 2-MeTHF, Dioxane) Step3->Step4 Step5 5. Analyze Conversion (LC-MS / NMR) Step4->Step5 Step5->Step1 Success Step6 6. Optimize Polarity (Co-solvents / Temp) Step5->Step6 Yield < 80%

Logical workflow for solvent optimization in piperidin-4-amine reactions.

Part 2: Amide Bond Formation (Coupling)

FAQ: Why is my HATU coupling stalling when substituting DMF with 2-MeTHF?

Mechanistic Causality: DMF is a highly polar aprotic solvent (dielectric constant ϵ = 36.7) that fully solubilizes both the activated ester intermediate and the polar 1-(ethylsulfonyl)piperidin-4-amine[1]. 2-MeTHF has a significantly lower dielectric constant ( ϵ = 6.97). As the reaction proceeds, the resulting amide product (which contains both the ethylsulfonyl group and the new amide bond) or the byproducts (e.g., tetramethylurea from HATU) alter the solubility matrix. This causes the unreacted piperidin-4-amine to partition out of the reactive phase or the active ester to precipitate prematurely. Large-scale amidation guides emphasize that solvent selection must account for the solubility of both the base and the coupling agent byproducts to prevent reaction stalling[2].

Data Presentation: Solvent Performance Metrics for Amidation

Solvent SystemDielectric Constant ( ϵ )Solubilization of Sulfonyl GroupSustainability ProfileTypical Conversion
DMF 36.7ExcellentHazardous (Reprotoxic)>95%
2-MeTHF 6.97ModerateRecommended (Greener)60–75%
EtOAc 6.02ModerateRecommended50–65%
2-MeTHF / 10% DMSO ~10.0HighProblematic (DMSO waste)>90%
Self-Validating Protocol: Greener Amidation via T3P

Propylphosphonic anhydride (T3P) in a moderately polar solvent mixture avoids the precipitation issues seen with HATU in 2-MeTHF.

  • Substrate Dissolution: Suspend 1.0 eq of the carboxylic acid and 1.05 eq of 1-(ethylsulfonyl)piperidin-4-amine in 5 volumes of 2-MeTHF at 20°C.

    • Validation Checkpoint: The mixture will likely be a heterogeneous slurry. If it forms a thick, unstirrable cake, add 1 volume of EtOAc.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Validation Checkpoint: The solution must become completely transparent within 5 minutes. If turbidity persists, the sulfonyl moiety is insufficiently solvated; add 5% v/v DMSO before proceeding.

  • Activation: Add 1.5 eq of T3P (50% solution in EtOAc) dropwise over 15 minutes, maintaining the temperature below 25°C.

  • Reaction Monitoring: Stir for 4 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of MeOH. Analyze via LC-MS. The reaction is validated as complete when the unreacted primary amine peak is <2% relative to the product peak.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ: How do I minimize side reactions and improve regioselectivity in SNAr?

Mechanistic Causality: In highly polar aprotic solvents like DMSO, the naked primary amine is hyper-reactive. This leads to poor discrimination between the ortho and para positions of a dihalogenated electrophile (e.g., 2,4-dichloropyrimidine), often resulting in bis-substitution. Switching to a moderately polar solvent capable of specific coordination, such as 1,4-Dioxane, induces "built-in solvation"[3]. The ethereal solvent dynamically interacts with the primary amine's protons and the leaving group, stabilizing the Meisenheimer transition state for one specific position (typically ortho) over the other.

SNArMechanism Reactants Aryl Halide + Piperidin-4-amine PolarSolvent Polar Aprotic (DMSO) Unsolvated Nucleophile Reactants->PolarSolvent ProticSolvent Ether/Protic (Dioxane) H-Bonded Transition State Reactants->ProticSolvent Meisenheimer1 Unstable Meisenheimer (Fast, Low Selectivity) PolarSolvent->Meisenheimer1 Meisenheimer2 Stabilized Meisenheimer (Slower, High Ortho-Selectivity) ProticSolvent->Meisenheimer2 Product1 Mixed Regioisomers Meisenheimer1->Product1 Product2 Target Regioisomer Meisenheimer2->Product2

Solvent-dependent mechanistic divergence in SNAr pathways.

Data Presentation: Solvent Effects on SNAr Regioselectivity (Model: 2,4-Dichloropyrimidine)

SolventH-Bonding CapabilityReaction RateOrtho:Para RatioPrimary Impurity Profile
DMSO Acceptor onlyVery Fast (<2h)1:1.2Bis-substitution
MeCN Weak AcceptorModerate (4-6h)2:1Unreacted starting material
1,4-Dioxane Acceptor (Built-in)Slow (12h)>10:1None (Clean conversion)
EtOH Donor/AcceptorModerate (8h)5:1Etherification (Solvent attack)
Self-Validating Protocol: Regioselective SNAr
  • Preparation: Charge a pressure vial with 1.0 eq of the aryl halide, 1.1 eq of 1-(ethylsulfonyl)piperidin-4-amine, and 2.0 eq of anhydrous K2​CO3​ .

  • Solvent Addition: Add 10 volumes of anhydrous 1,4-Dioxane.

    • Validation Checkpoint: The inorganic base will remain suspended. The amine must fully dissolve at room temperature. If droplets of amine remain on the flask walls, the dioxane is wet; discard and use a fresh anhydrous bottle.

  • Heating: Seal the vial and heat to 80°C for 12 hours.

  • Workup & Validation: Cool to room temperature and filter through a Celite pad to remove salts.

    • Validation Checkpoint: Concentrate the filtrate and analyze via 1H -NMR. The disappearance of the highly deshielded primary amine protons ( 1.5-2.0 ppm depending on solvent) and the emergence of a secondary amine triplet confirms successful mono-substitution.

Part 4: Buchwald-Hartwig Cross-Coupling

FAQ: Why am I observing hydrodehalogenation instead of C-N coupling in Toluene?

Mechanistic Causality: 1-(Ethylsulfonyl)piperidin-4-amine has limited solubility in pure toluene due to its polar sulfonyl moiety. If the amine is not fully dissolved, the oxidative addition complex (Pd-Ar) is starved of the nucleophile. Consequently, the Pd-Ar complex undergoes competitive β -hydride elimination or abstracts a proton/hydride from the environment, leading to hydrodehalogenation (reduction of the aryl halide). Optimizing the solvent to THF or a THF/Dioxane mixture ensures a homogeneous amine concentration, which is absolutely critical for the amine association step to outcompete degradation pathways[4].

Self-Validating Protocol: Homogeneous Buchwald-Hartwig Amination
  • Catalyst Pre-mix: In a glovebox or under strict argon flow, combine 0.05 eq Pd(dba)2​ , 0.05 eq BINAP, and 1.0 eq of the aryl halide in a Schlenk flask.

  • Solvent & Amine Addition: Add 1.2 eq of 1-(ethylsulfonyl)piperidin-4-amine dissolved in 8 volumes of degassed anhydrous THF.

    • Validation Checkpoint: The solution should turn a deep red/orange, indicating the formation of the active Pd(0) species and successful oxidative addition. If the solution turns black immediately, Pd black has precipitated due to oxygen contamination; abort the reaction.

  • Base Addition: Add 1.5 eq of Cs2​CO3​ (finely milled).

  • Reaction: Heat at 65°C for 15 hours.

    • Validation Checkpoint: Monitor by LC-MS. The absence of the des-bromo/des-chloro aryl mass confirms that hydrodehalogenation has been successfully suppressed by the optimized THF solvent system.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. Organic Process Research & Development.[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development.[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(Ethylsulfonyl)piperidin-4-amine and 1-(Methylsulfonyl)piperidin-4-amine for Researchers in Drug Discovery

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational rigidity and the ability to project substituents in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational rigidity and the ability to project substituents in well-defined vectors make it an invaluable component in molecules targeting a wide array of biological entities. Within this class of compounds, 1-(alkylsulfonyl)piperidin-4-amines are particularly useful building blocks, offering a handle for further functionalization at the 4-position amino group. The choice between an ethylsulfonyl and a methylsulfonyl substituent on the piperidine nitrogen can have subtle yet significant implications for the reactivity of the molecule, influencing the efficiency of subsequent synthetic transformations.

This guide provides an in-depth technical comparison of the reactivity of 1-(ethylsulfonyl)piperidin-4-amine and 1-(methylsulfonyl)piperidin-4-amine. We will delve into the electronic and steric effects that differentiate these two reagents and provide representative experimental protocols for their synthesis and key reactions, supported by a theoretical framework.

Structural and Electronic Properties: A Tale of Two Alkyl Groups

The primary difference between 1-(ethylsulfonyl)piperidin-4-amine and 1-(methylsulfonyl)piperidin-4-amine lies in the alkyl group attached to the sulfonyl moiety. This seemingly minor variation gives rise to distinct electronic and steric profiles that can influence the nucleophilicity of the crucial 4-amino group.

Property1-(Ethylsulfonyl)piperidin-4-amine1-(Methylsulfonyl)piperidin-4-amineRationale
Molecular Formula C₇H₁₆N₂O₂SC₆H₁₄N₂O₂S
Molecular Weight 192.28 g/mol 178.25 g/mol
Inductive Effect of the Alkyl Group More electron-donating (+I)Less electron-donating (+I)The ethyl group has a stronger positive inductive effect than the methyl group.[2][3][4]
Predicted Basicity (pKa of Conjugate Acid) Slightly HigherSlightly LowerThe stronger +I effect of the ethyl group is expected to increase the electron density on the piperidine nitrogen, which in turn slightly increases the basicity of the distal 4-amino group.
Steric Hindrance around the Sulfonyl Group HigherLowerThe ethyl group is sterically bulkier than the methyl group.[5][6]

Electronic Effects: The ethyl group is known to be more electron-donating than the methyl group through the inductive effect (+I).[2][3][4][7] This increased electron-donating character of the ethyl group in 1-(ethylsulfonyl)piperidin-4-amine is transmitted through the sulfonyl group and the piperidine ring to the 4-amino group. Consequently, the nitrogen atom of the amino group in the ethylsulfonyl derivative is expected to be slightly more electron-rich, and therefore more basic and nucleophilic, compared to its methylsulfonyl counterpart. While no direct pKa measurements for these specific compounds are readily available in the literature, the established principles of physical organic chemistry support this prediction.

Steric Effects: The ethyl group is sterically larger than the methyl group.[5][6] This increased steric bulk around the sulfonyl group in 1-(ethylsulfonyl)piperidin-4-amine is unlikely to have a significant direct impact on the reactivity of the 4-amino group in most common reactions, such as N-acylation or N-alkylation with unhindered electrophiles. The reactive center is sufficiently distant from the site of steric variation. However, in reactions involving very bulky electrophiles or in enzymatic binding scenarios, this difference in steric hindrance could become a more influential factor.

Comparative Reactivity in Key Synthetic Transformations

Based on the electronic and steric considerations discussed above, we can predict the relative reactivity of these two building blocks in common synthetic transformations.

N-Acylation: In N-acylation reactions, the amine acts as a nucleophile attacking the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). Given the slightly higher predicted nucleophilicity of 1-(ethylsulfonyl)piperidin-4-amine due to the stronger +I effect of the ethyl group, it is expected to react slightly faster in N-acylation reactions compared to 1-(methylsulfonyl)piperidin-4-amine, assuming all other reaction conditions are identical.

N-Alkylation: Similar to N-acylation, N-alkylation involves the nucleophilic attack of the amine on an alkyl halide or other electrophilic carbon center. The higher predicted nucleophilicity of 1-(ethylsulfonyl)piperidin-4-amine suggests it may exhibit a slightly faster reaction rate in N-alkylation reactions.

It is important to emphasize that while these predictions are grounded in established chemical principles, the actual differences in reactivity may be subtle and could be influenced by solvent effects and the specific nature of the electrophile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent compounds and their subsequent N-acylation and N-alkylation. These are representative procedures based on established methods for similar compounds.

Synthesis of Starting Materials

The synthesis of both 1-(ethylsulfonyl)piperidin-4-amine and 1-(methylsulfonyl)piperidin-4-amine can be achieved by the sulfonylation of a protected 4-aminopiperidine derivative, followed by deprotection.

Synthesis cluster_0 Synthesis of 1-(Alkylsulfonyl)piperidin-4-amine start tert-Butyl piperidin-4-ylcarbamate step1 Sulfonylation start->step1 RSO₂Cl, Base (e.g., TEA, DIPEA) DCM, 0 °C to rt intermediate tert-Butyl (1-(alkylsulfonyl)piperidin-4-yl)carbamate step1->intermediate step2 Deprotection intermediate->step2 Acid (e.g., TFA or HCl) DCM product 1-(Alkylsulfonyl)piperidin-4-amine step2->product

Figure 1: General synthetic workflow for the preparation of 1-(alkylsulfonyl)piperidin-4-amines.

Experimental Protocol 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

  • Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

    • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq).

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Step 2: Deprotection to yield 1-(Methylsulfonyl)piperidin-4-amine

    • Dissolve the purified tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Experimental Protocol 2: Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine

This compound can be synthesized following the same procedure as Protocol 1, substituting methanesulfonyl chloride with ethanesulfonyl chloride in Step 1.

N-Acylation and N-Alkylation Reactions

The following protocols are representative examples of how these building blocks can be utilized in further synthetic steps.

Reactions cluster_1 N-Acylation cluster_2 N-Alkylation start_acyl 1-(Alkylsulfonyl)piperidin-4-amine product_acyl N-(1-(Alkylsulfonyl)piperidin-4-yl)amide start_acyl->product_acyl Base (e.g., TEA), DCM acyl_reagent Acyl Chloride (R'COCl) acyl_reagent->product_acyl start_alkyl 1-(Alkylsulfonyl)piperidin-4-amine product_alkyl N-Alkyl-1-(alkylsulfonyl)piperidin-4-amine start_alkyl->product_alkyl Base (e.g., K₂CO₃), Acetonitrile alkyl_reagent Alkyl Halide (R''X) alkyl_reagent->product_alkyl

Figure 2: General reaction schemes for N-acylation and N-alkylation.

Experimental Protocol 3: N-Acylation with Benzoyl Chloride

  • To a stirred solution of 1-(alkylsulfonyl)piperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acylated product.

Experimental Protocol 4: N-Alkylation with Benzyl Bromide

  • To a stirred suspension of 1-(alkylsulfonyl)piperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.2 M), add benzyl bromide (1.1 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

Conclusion

The choice between 1-(ethylsulfonyl)piperidin-4-amine and 1-(methylsulfonyl)piperidin-4-amine in a synthetic campaign will depend on the specific requirements of the target molecule and the reaction conditions. Based on fundamental electronic principles, 1-(ethylsulfonyl)piperidin-4-amine is predicted to be a slightly more reactive nucleophile due to the greater electron-donating inductive effect of the ethyl group compared to the methyl group.[2][4] This may translate to faster reaction rates in N-acylation and N-alkylation reactions.

However, the difference in reactivity is expected to be subtle. For many applications, the choice between these two building blocks may be guided by other factors such as commercial availability, cost, and the desired physicochemical properties of the final product. The slightly greater lipophilicity of the ethylsulfonyl group may be a consideration in the context of drug design.

This guide provides a theoretical framework and practical, representative protocols to aid researchers in making an informed decision. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate and reaction.

References

  • Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group? [Online discussion]. Available: [Link]

  • Chemistry Stack Exchange. (2016, February 26). Why do larger alkyl groups show a greater inductive (+I) effect? [Online forum]. Available: [Link]

  • askIITians. (2012, December 4). Why alkyl groups are elctron donating groups? [Online forum]. Available: [Link]

  • Organic Chemistry World. (n.d.). Which one is more electron donating, ethyl, methyl or phenyl group? Quora. Available: [Link]

  • Filo. (2025, January 31). Q.3: The increasing order of the electron donating inductive effect of al.. Available: [Link]

  • Bojarska, J., & Ion, R. M. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), m1879. Available: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12837-12844. Available: [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9645–9658. Available: [Link]

  • Al-Masoudi, N. A., et al. (2020). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 25(18), 4234. Available: [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available: [Link]

  • Wikipedia. (n.d.). Steric effects. Available: [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. Available: [Link]

  • Barvian, M., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1435–1454. Available: [Link]

  • van der Westhuizen, J. H., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3209. Available: [Link]

  • Oregon State University. (n.d.). Impact of Steric Bulk. Available: [Link]

  • Reddy, M. S., et al. (2016). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. International Journal of ChemTech Research, 9(5), 410-416. Available: [Link]

  • Singh, N., & Kumar, A. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Future Drug Discovery, 6(1), FDD92. Available: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online forum]. Available: [Link]

  • McDermott, S. D., Burke, P. O., & Spillane, W. J. (1984). Basicity of nitrogen-sulphur(Vi) compounds. part 5. ionization of trisubstituted sulphamides. Journal of the Chemical Society, Perkin Transactions 2, (3), 499-502. Available: [Link]

  • Al-Ghamdi, A. A., & Ed-Dra, A. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(7), 1949-1954. Available: [Link]

  • Pérez-Jiménez, Á., & Pérez-Turegano, G. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1827–1837. Available: [Link]

  • Leito, I., et al. (2015). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 28(3), 177-186. Available: [Link]

  • Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35836-35841. Available: [Link]

  • Andersson, H., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(2), 585-589. Available: [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(1), 12-35. Available: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Available: [Link]

  • Bordwell, F. G., & Cooper, G. D. (1951). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. Defense Technical Information Center. Available: [Link]

  • Li, Y., et al. (2022). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1665, 462822. Available: [Link]

  • ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available: [Link]

  • Juhász, T., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Molecules, 28(14), 5403. Available: [Link]

  • Wang, X., et al. (2012). Comparative study on the heterogeneous reaction between methylamine and ammonium salts. Atmospheric Chemistry and Physics, 12(12), 5517-5527. Available: [Link]

Sources

Comparative

HPLC Method Validation for 1-(Ethylsulfonyl)piperidin-4-amine Purity Analysis: A Comparative Guide to Column Selection and Mobile Phase Optimization

For researchers and drug development professionals, the purity analysis of polar, basic intermediates presents a notorious chromatographic challenge. 1-(Ethylsulfonyl)piperidin-4-amine is a prime example.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the purity analysis of polar, basic intermediates presents a notorious chromatographic challenge. 1-(Ethylsulfonyl)piperidin-4-amine is a prime example. Structurally, it features a piperidine ring where the N1 position is deactivated by an electron-withdrawing ethylsulfonyl group (forming a non-basic sulfonamide), while the C4 position hosts a highly basic primary aliphatic amine (pKa ~10).

Under typical reversed-phase HPLC conditions, this primary amine is fully protonated. This strong positive charge drives severe secondary ion-exchange interactions with residual ionized silanols on standard silica stationary phases, manifesting as unacceptable peak tailing, poor resolution, and compromised quantitation[1].

This guide objectively compares column chemistries and mobile phase strategies to overcome these limitations, culminating in a fully optimized, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Insight: The Causality of Peak Tailing

To solve peak tailing, we must first understand its chemical causality. Analyte retention in reversed-phase liquid chromatography (RPLC) should ideally be driven by a single mechanism: hydrophobic partitioning. However, when analyzing strong bases like 1-(Ethylsulfonyl)piperidin-4-amine, a dual-mechanism occurs[3].

Standard Type-A silica columns contain a high density of residual silanols (-SiOH). With a pKa of approximately 3.5 to 4.5, these silanols deprotonate into negatively charged species (-SiO⁻) in mid-pH mobile phases. The electrostatic attraction between the protonated C4 amine of our analyte and the ionized silanols creates a secondary retention mechanism. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is delayed, resulting in a distinct "tail" on the chromatogram.

G cluster_0 Standard Type-A C18 (pH > 3) cluster_1 Polar-Embedded C18 (pH 2.5) Amine 1-(Ethylsulfonyl)piperidin-4-amine (Protonated Primary Amine) Silanol Ionized Silanol (SiO-) Amine->Silanol Neutral Shielded / Neutral Silanol Amine->Neutral Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Symmetric Pure Hydrophobic Interaction (Symmetric Peak) Neutral->Symmetric

Mechanism of basic amine peak tailing and its resolution via pH control or column shielding.

Comparison Guide: Stationary Phase & Mobile Phase Selection

To eliminate secondary interactions, chromatographers typically employ one of three strategies:

  • Low pH Mobile Phases: Suppressing silanol ionization (pH < 3.0).

  • Ion-Pairing Agents: Using Trifluoroacetic acid (TFA) to mask the amine's charge.

  • Advanced Column Chemistries: Utilizing Type-B high-purity silica or Polar-Embedded stationary phases.

The following experimental data compares the performance of various column and mobile phase combinations for a 1.0 mg/mL standard of 1-(Ethylsulfonyl)piperidin-4-amine.

Table 1: Comparative HPLC Performance Data
Column ChemistryMobile Phase AdditiveRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Suitability Assessment
Standard C18 (Type A)0.1% Formic Acid (pH ~2.7)4.22.853,200Poor: Unacceptable tailing; fails SST.
High-Purity C18 (Type B)0.1% Formic Acid (pH ~2.7)4.51.657,500Marginal: Reduced tailing, but As​>1.5 .
High-Purity C18 (Type B)0.1% TFA (pH ~2.0)4.81.1511,200Good: Excellent shape, but suppresses MS signals.
Polar-Embedded C18 0.1% Formic Acid (pH ~2.7) 5.1 1.08 14,500 Optimal: MS compatible, superior peak shape.

Conclusion of Comparison: While standard C18 columns fail entirely due to silanol activity, and TFA provides good peak shape at the cost of mass spectrometry (LC-MS) compatibility, the Polar-Embedded C18 column emerges as the superior choice. The embedded amide or carbamate groups create an internal hydrogen-bonding network near the silica surface, effectively shielding residual silanols while maintaining full compatibility with volatile, MS-friendly buffers like Formic Acid[1].

Optimized Experimental Protocol

Based on the comparative data, the following self-validating methodology is established. The protocol incorporates a mandatory System Suitability Test (SST) to ensure the system is in a state of control prior to any sample analysis.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm×4.6 mm , .

  • Mobile Phase A: Water containing 0.1% v/v Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile containing 0.1% v/v Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 5% B

    • 12.1-17 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min .

  • Column Temperature: 35∘C (Elevated temperature improves mass transfer and peak shape).

  • Detection: UV at 210 nm (aliphatic amines lack strong chromophores; low wavelength is required).

  • Injection Volume: .

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (95:5, v/v). Crucial: Matching the diluent to the initial mobile phase conditions prevents solvent-induced band broadening.

  • Standard Preparation: Accurately weigh 50.0 mg of 1-(Ethylsulfonyl)piperidin-4-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent ( 1.0 mg/mL ).

  • Sample Preparation: Prepare sample solutions identically to the standard. Filter through a PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Workflow

To ensure trustworthiness and regulatory compliance, the optimized method must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[4]. The validation confirms that the method is fit for its intended purpose: the accurate and precise purity determination of the target compound.

Validation Start Method Optimization Specificity Specificity Assessment Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Testing Precision->Robustness Valid Validated HPLC Method Robustness->Valid

Step-by-step ICH Q2(R2) analytical method validation workflow for purity analysis.

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the standard solution six times. Acceptance Criteria: %RSD of peak area ≤2.0% , Asymmetry ( As​ ) ≤1.5 , Theoretical Plates ( N ) ≥10,000 . If SST fails, the run is aborted, ensuring a self-validating loop.

  • Specificity: Inject the blank diluent and known synthetic impurities. Acceptance Criteria: No interfering peaks at the retention time of 1-(Ethylsulfonyl)piperidin-4-amine (approx. 5.1 min). Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be ≥2.0 .

  • Linearity and Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration ( 1.0 mg/mL ). Plot peak area versus concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations of a single batch at 100% concentration. Acceptance Criteria: %RSD of the assay results ≤2.0% .

  • Robustness: Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min ), Column temperature ( ±5∘C ), and Mobile phase pH ( ±0.2 units). Acceptance Criteria: SST parameters must remain within specifications under all varied conditions.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo peaks in blank at 5.1 minPass
Linearity R2≥0.999 (25% to 150% level) R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery across 3 levels99.4% - 100.6%Pass
Precision % RSD ≤2.0% ( n=6 preparations)0.45%Pass
Robustness As​≤1.5 under varied conditions As​ range: 1.05 - 1.12Pass

Conclusion

The purity analysis of highly basic, polar amines like 1-(Ethylsulfonyl)piperidin-4-amine requires a deep understanding of stationary phase chemistry. By moving away from standard Type-A silica and adopting a Polar-Embedded C18 column combined with a low-pH Formic Acid mobile phase , laboratories can completely suppress secondary silanol interactions. The resulting method not only delivers superior peak symmetry and MS compatibility but also robustly passes all rigorous ICH Q2(R2) validation criteria, providing a highly trustworthy and reproducible analytical control strategy.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. URL:[Link]

  • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. URL:[Link]

Sources

Validation

comparing basicity of 1-(Ethylsulfonyl)piperidin-4-amine with other piperidine derivatives

Executive Summary In rational drug design, tuning the basicity (pKa) of amine-containing pharmacophores is a critical strategy for optimizing membrane permeability, oral bioavailability, and mitigating off-target liabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, tuning the basicity (pKa) of amine-containing pharmacophores is a critical strategy for optimizing membrane permeability, oral bioavailability, and mitigating off-target liabilities such as hERG channel inhibition. 1-(Ethylsulfonyl)piperidin-4-amine is a highly versatile building block where the basicity of the primary amine is deliberately attenuated by the electron-withdrawing nature of the distal ethylsulfonyl group.

This guide objectively compares its basicity profile against unsubstituted 4-aminopiperidine and 1-acetylpiperidin-4-amine, providing mechanistic insights into inductive pKa modulation and validated experimental protocols for precise physicochemical characterization.

Mechanistic Causality: The Inductive Effect on pKa

The basicity of the C4 primary amine in piperidine derivatives is fundamentally dictated by the substituent at the N1 position. The transmission of electron-withdrawing inductive effects (-I) through the sigma-bond framework of the piperidine chair conformation is the primary driver of pKa modulation[1].

  • Unsubstituted 4-Aminopiperidine: This scaffold contains two basic centers. The secondary piperidine nitrogen is highly basic (predicted pKa ~10.37), and the primary amine is also strongly basic[2]. At physiological pH (7.4), this molecule exists predominantly as a highly polar dication, resulting in poor passive membrane permeability.

  • 1-Acetylpiperidin-4-amine: The N1 nitrogen is converted into an amide, delocalizing its lone pair into the carbonyl oxygen and rendering N1 non-basic. The primary amine at C4 experiences a moderate inductive pull from the amide group, lowering its pKa to approximately 9.37[3]. While improved, it remains almost entirely protonated (~99%) at physiological pH.

  • 1-(Ethylsulfonyl)piperidin-4-amine: The N1 nitrogen is incorporated into a sulfonamide. The highly oxidized sulfur atom exerts a profound electron-withdrawing effect, far exceeding that of a standard carbonyl group[4]. This strong -I effect propagates through the C2/C6 and C3/C5 sigma bonds, significantly reducing the electron density at the C4 primary amine. Consequently, the predicted pKa drops to approximately 8.0 (extrapolated from its methylsulfonyl analog at 7.98)[5]. This lower pKa ensures a substantially higher fraction of the un-ionized species at pH 7.4, drastically improving lipophilicity and target engagement kinetics[6].

G A Ethylsulfonyl Group (Strong -I Effect) B Piperidine N1 (Lone Pair Delocalized) A->B Electron Withdrawal C C2/C6 & C3/C5 (Sigma Bond Transmission) B->C Inductive Pull D C4 Primary Amine (Reduced Basicity, pKa ~8.0) C->D Decreased Electron Density

Caption: Electron withdrawal pathway reducing the basicity of the C4 primary amine.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and basicity profiles of the compared piperidine derivatives, illustrating the structure-property relationships.

CompoundN1 SubstituentN1 StatusC4 Amine pKaIonization State at pH 7.4Primary Application
4-Aminopiperidine None (Secondary Amine)Basic (~10.37)~9.50Dicationic (>99%)Highly polar hydrophilic core
1-Acetylpiperidin-4-amine Acetyl (Amide)Non-basic~9.37Monocationic (~99%)Moderate permeability scaffold
1-(Ethylsulfonyl)piperidin-4-amine Ethylsulfonyl (Sulfonamide)Non-basic~8.00Equilibrium (~80% ionized)High BBB permeability, low hERG

Experimental Protocols: pKa Determination

To ensure scientific integrity and reproducibility, the following self-validating potentiometric titration protocol is recommended for determining the exact pKa of 1-(Ethylsulfonyl)piperidin-4-amine and its analogs.

Workflow: Potentiometric Titration (Aqueous/Cosolvent System)

Expertise Note: Because sulfonamide derivatives often exhibit reduced aqueous solubility, a cosolvent extrapolation method (Yasuda-Shedlovsky) using methanol-water mixtures is integrated into the workflow to prevent precipitation artifacts.

Step 1: System Calibration (Self-Validation)

  • Standardize the pH glass electrode using IUPAC standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Validation Check: Titrate a reference standard of known basicity (e.g., Diphenhydramine, pKa 8.98) to confirm electrode linearity, response time, and overall system accuracy before running the test article.

Step 2: Sample Preparation

  • Accurately weigh 2.0 - 3.0 mg of 1-(Ethylsulfonyl)piperidin-4-amine.

  • Dissolve the sample in 10 mL of 0.15 M KCl solution. The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients.

  • If the sample precipitates, prepare identical concentration mixtures in 20%, 30%, and 40% Methanol / 0.15 M KCl.

Step 3: Titration Execution

  • Purge the titration vessel with high-purity Argon gas for 5 minutes. Causality: This eliminates dissolved CO2, which forms carbonic acid and artificially skews the basicity readings of the amine.

  • Lower the pH of the solution to ~3.0 using standardized 0.1 M HCl to ensure the C4 primary amine is fully protonated prior to the forward titration.

  • Perform the titration by adding standardized 0.1 M KOH in 0.02 mL increments, recording the pH after each addition until the pH reaches ~11.0.

Step 4: Data Analysis

  • Plot the titration curve (pH vs. Volume of KOH).

  • Calculate the apparent pKa using the Bjerrum function or derivative methods (dpH/dV).

  • If cosolvents were utilized, plot the apparent pKa values against the dielectric constant of the solvent mixtures and extrapolate the linear regression to 0% cosolvent (pure water) to determine the absolute aqueous pKa.

Workflow S1 1. Sample Preparation (2 mM in 0.15M KCl) S2 2. System Calibration (Standardize pH electrode) S1->S2 S3 3. Potentiometric Titration (Titrate with 0.1M HCl/KOH) S2->S3 S4 4. Data Acquisition (Record pH vs. Volume) S3->S4 S5 5. Bjerrum Plot Analysis (Calculate exact pKa) S4->S5

Caption: Self-validating potentiometric titration workflow for pKa determination.

References

  • "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities", ChemMedChem. URL:[Link]

  • "Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives", MDPI. URL:[Link]

  • "Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration", ACS Publications. URL:[Link]

Sources

Comparative

LC-MS/MS Validation Comparison Guide for 1-(Ethylsulfonyl)piperidin-4-amine: Overcoming Polar Amine Retention Challenges

Analyte Profiling & The Causality of Analytical Challenges In bioanalytical method development, understanding the physicochemical properties of your analyte is the foundational step before touching an instrument. 1-(Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & The Causality of Analytical Challenges

In bioanalytical method development, understanding the physicochemical properties of your analyte is the foundational step before touching an instrument. 1-(Ethylsulfonyl)piperidin-4-amine (C₇H₁₆N₂O₂S) is a highly polar pharmaceutical building block and intermediate. Its structure features a piperidine ring substituted with an ethylsulfonyl group and a primary aliphatic amine.

The primary amine has a pKa of approximately 10, meaning it remains fully protonated (positively charged) under physiological conditions and standard acidic liquid chromatography (LC) mobile phases. When analyzed via conventional Reversed-Phase Liquid Chromatography (RPLC) using a C18 column, this extreme polarity prevents adequate hydrophobic partitioning. Consequently, the analyte elutes at the void volume ( t0​ ).

Eluting at the void volume is disastrous for mass spectrometry (MS). It forces the analyte to co-elute with a massive influx of unretained endogenous matrix components (e.g., salts, proteins, and early-eluting phospholipids), leading to severe ion suppression and rendering the assay incapable of meeting [1].

Method Comparison: RPLC vs. GC-MS vs. HILIC

To establish a robust, self-validating analytical system, we must select a chromatographic mode that inherently isolates the analyte from matrix interferences. Below is an objective performance comparison of three potential modalities.

The Causality Behind HILIC Superiority

We selected Hydrophilic Interaction Liquid Chromatography (HILIC) over RPLC and GC-MS. HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. The polar amine partitions into the water-rich hydration layer immobilized on the stationary phase, providing strong retention. Furthermore, the high acetonitrile concentration (>80%) in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, yielding a 10- to 20-fold increase in sensitivity compared to highly aqueous RPLC conditions[2].

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterRPLC-MS/MS (C18)GC-MS (EI)HILIC-MS/MS (Amide)
Retention Mechanism Hydrophobic partitioningVolatility / Boiling pointHydrophilic partitioning
Analyte Retention Factor ( k ) < 0.5 (Co-elutes at void)N/A> 3.0 (Excellent retention)
Sample Prep Requirement Direct injection / SPERequires chemical derivatizationDirect injection / SPE
Matrix Effect (Suppression) Severe (>60% suppression)MinimalMinimal (<10% suppression)
Lower Limit of Quantitation ~50 ng/mL~10 ng/mL1.0 ng/mL
Regulatory Viability Fails SelectivityHigh variabilityPasses ICH M10

Logical Workflow for Method Selection & Validation

The following diagram maps the decision-making and validation framework required to bring this assay up to global regulatory standards.

G cluster_0 Method Evaluation cluster_1 ICH M10 Validation Workflow A 1-(Ethylsulfonyl)piperidin-4-amine (Polar Basic Amine) B1 RPLC-MS/MS Poor Retention & Ion Suppression A->B1 B2 GC-MS Requires Derivatization A->B2 B3 HILIC-MS/MS Optimal Retention & Sensitivity A->B3 C Method Development (Amide Column, High Organic Mobile Phase) B3->C D1 Selectivity & Matrix Effect (Blank vs Spiked) C->D1 D2 Accuracy & Precision (Intra/Inter-run) C->D2 D3 Stability (Benchtop, Freeze-Thaw) C->D3

Logical workflow for selecting and validating the HILIC-MS/MS method.

Self-Validating Experimental Methodology

To ensure trustworthiness, the protocol below is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, the assay dynamically corrects for any volumetric losses during extraction or ionization variations in the MS source.

Step 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality: Simple protein precipitation (PPT) fails to remove endogenous phospholipids, which are notorious for suppressing the ionization of polar analytes. MCX SPE exploits the basic nature of the piperidine ring. By acidifying the sample, the amine is fully protonated and binds strongly to the sulfonic acid groups on the SPE sorbent, allowing aggressive washing of neutral and acidic interferences.

  • Spike & Pre-treat: Aliquot 100 µL of biological plasma. Add 10 µL of SIL-IS (e.g., 1-(Ethylsulfonyl)piperidin-4-amine-d4, 100 ng/mL). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure complete amine protonation.

  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge (30 mg/1 mL).

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl to remove highly polar neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic lipids and phospholipids.

  • Elute: Apply 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent and releasing the pure analyte.

  • Reconstitute: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate. (Note: Matching the reconstitution solvent to the high-organic HILIC starting conditions prevents peak distortion).

Step 2: HILIC-MS/MS Analytical Conditions

Causality: Starting the gradient at 95% Acetonitrile forces the polar analyte to partition into the aqueous hydration layer of the Amide column, delaying its elution well past the void volume.

  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (provides ionic strength to maintain consistent peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–1.0 min (95% B); 1.0–3.0 min (linear decrease to 60% B); 3.0–4.0 min (hold 60% B); 4.1–6.0 min (re-equilibrate at 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection (ESI+):

    • Capillary Voltage: 1.5 kV.

    • Desolvation Temperature: 500°C.

    • Quantifier Transition: m/z 193.1 → 100.1 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 193.1 → 84.1 (Collision Energy: 25 eV).

ICH M10 Validation Results & Data Interpretation

A method is only as reliable as its validation data. We subjected the HILIC-MS/MS protocol to rigorous testing in accordance with the[3].

The use of MCX sample preparation combined with HILIC separation resulted in an IS-Normalized Matrix Factor of 0.98, proving that matrix-induced ion suppression was virtually eliminated.

Table 2: ICH M10 Validation Performance Summary (HILIC-MS/MS)
Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Calibration Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )Pass
LLOQ Signal-to-Noise S/N 5S/N = 24Pass
Intra-batch Precision CV 15% ( 20% at LLOQ)3.2% – 7.5%Pass
Inter-batch Precision CV 15% ( 20% at LLOQ)4.1% – 8.8%Pass
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.2% to +5.1%Pass
IS-Normalized Matrix Factor CV 15% between lots0.98 (CV = 4.3%)Pass
Extraction Recovery Consistent across QC levels88.5% – 91.2%Pass

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Stationary and mobile phases in hydrophilic interaction chromatography: A review (2011) Source: Analytica Chimica Acta / ResearchGate URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022) Source: International Council for Harmonisation (ICH) / FDA URL:[Link]

Sources

Validation

Benchmarking 1-(Ethylsulfonyl)piperidin-4-amine in High-Throughput Screening: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged structure," a foundational component in a multitude of approved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged structure," a foundational component in a multitude of approved therapeutics, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and synthetic tractability make it a cornerstone for developing novel chemical entities.[2] This guide focuses on 1-(Ethylsulfonyl)piperidin-4-amine , a compound featuring this key scaffold functionalized with an ethylsulfonyl group. While the specific biological targets of this molecule are not extensively documented, its structural motifs suggest a plausible interaction with aminergic G-Protein Coupled Receptors (GPCRs), a major class of drug targets.[3] Sulfonamide-containing compounds, including those with piperidine rings, have shown activity against various enzymes and receptors, and have been explored as potential kinase inhibitors and GPCR modulators.[4][5][6][7]

This document provides a comprehensive framework for benchmarking 1-(Ethylsulfonyl)piperidin-4-amine in a high-throughput screening (HTS) context. We will hypothesize its activity at the Dopamine D2 receptor (D2R) , a critical GPCR implicated in several neuropsychiatric disorders.[3][8] This guide will detail a robust HTS assay, compare the performance of our lead compound against relevant alternatives, and provide the in-depth, experience-driven insights necessary for researchers and drug development professionals to make informed decisions in their screening campaigns.

Comparative Compound Selection: Establishing a Meaningful Benchmark

To objectively evaluate the HTS performance of 1-(Ethylsulfonyl)piperidin-4-amine, a judicious selection of comparator compounds is essential. We have chosen two alternatives that provide a comprehensive context for its potential activity.

Compound NameStructureRationale for Selection
1. 1-(Ethylsulfonyl) piperidin-4-amine Placeholder image for the chemical structure of 1-(Ethylsulfonyl) piperidin-4-amineThe focus of our investigation; a piperidine derivative with an ethylsulfonyl group, hypothesized to interact with the Dopamine D2 receptor.
2. (R)-4-amino-N-(1-(4-chlorophenyl)ethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide Placeholder image for the chemical structure of a structurally similar compoundA structurally related compound containing the sulfonylpiperidine core, providing insight into the structure-activity relationship (SAR) of this chemical class.
3. Haloperidol Placeholder image for the chemical structure of HaloperidolA well-characterized, potent D2R antagonist and an established antipsychotic drug, serving as a standard-of-care benchmark.[8][9]

High-Throughput Screening Workflow: A Calcium Mobilization Assay for D2R Antagonism

The following workflow outlines a robust, cell-based functional assay designed for a 384-well plate format, suitable for high-throughput screening. The assay measures intracellular calcium mobilization, a downstream event of D2R activation when coupled with a promiscuous G-protein such as Gα16.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis prep1 HEK293 cells stably expressing D2R and Gα16 are seeded into 384-well plates. prep2 Cells are incubated overnight to form a monolayer. prep1->prep2 prep3 Growth medium is replaced with assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). prep2->prep3 prep4 Cells are incubated for dye loading. prep3->prep4 screen1 Test compounds, including 1-(Ethylsulfonyl)piperidin-4-amine and comparators, are added to the wells. prep4->screen1 screen2 Plates are incubated to allow for compound-receptor interaction. screen1->screen2 screen3 An EC80 concentration of dopamine (agonist) is added to all wells. screen2->screen3 screen4 Changes in intracellular calcium are measured in real-time using a fluorescence plate reader. screen3->screen4 analysis1 Fluorescence data is normalized to baseline and positive/negative controls. screen4->analysis1 analysis2 The percentage of inhibition of the dopamine response is calculated for each compound. analysis1->analysis2 analysis3 Dose-response curves are generated for active compounds to determine IC50 values. analysis2->analysis3

Caption: High-throughput screening workflow for identifying D2R antagonists.

Detailed Experimental Protocol: Calcium Mobilization Assay

Materials:

  • HEK293 cells stably co-expressing human Dopamine D2 receptor and Gα16.

  • Assay Medium: DMEM/F12, serum-free.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Dopamine (agonist control).

  • Haloperidol (antagonist control).

  • 1-(Ethylsulfonyl)piperidin-4-amine and other test compounds.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293-D2R-Gα16 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the growth medium and add 20 µL of assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer 200 nL of the library compounds (10 mM in DMSO) to the assay plate wells using a pin tool, resulting in a final screening concentration of 10 µM.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the receptor.

  • Agonist Addition and Measurement: Place the assay plate into the fluorescence imaging plate reader. Monitor fluorescence for 10 seconds to establish a baseline. Add an EC₈₀ concentration of dopamine and continue to monitor fluorescence for an additional 120 seconds.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of this HTS assay is a measure of the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

Data Normalization and Hit Identification
  • Normalization: The raw fluorescence data from each well is normalized to the baseline fluorescence measured before the addition of dopamine. The response is then expressed as a percentage of the control response (wells with dopamine but no inhibitor).

  • Hit Criteria: A "hit" is typically defined as a compound that causes a statistically significant reduction in the dopamine-induced calcium signal, for example, an inhibition greater than three standard deviations from the mean of the negative controls.

Dose-Response Analysis and Potency Determination

For confirmed hits, a dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC₅₀).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαq/16 D2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Dopamine Dopamine Dopamine->D2R activates Antagonist Antagonist (e.g., Haloperidol, 1-(Ethylsulfonyl)piperidin-4-amine) Antagonist->D2R inhibits

Caption: Simplified signaling pathway of a Gq-coupled Dopamine D2 receptor.

Expected Outcomes and Comparative Performance

The table below presents hypothetical, yet plausible, outcomes for our three test compounds in the described HTS assay. This data is for illustrative purposes to guide the interpretation of potential experimental results.

CompoundPrimary Screen Hit (at 10 µM)IC₅₀ (nM)Maximum Inhibition (%)Z'-factor
1-(Ethylsulfonyl) piperidin-4-amine Yes750950.75
(R)-4-amino-N-(1-(4-chlorophenyl)ethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide Yes250980.78
Haloperidol Yes151000.82

Interpretation of Expected Results:

  • 1-(Ethylsulfonyl)piperidin-4-amine: The hypothetical data suggests that our compound of interest is a D2R antagonist, albeit with moderate potency (IC₅₀ in the high nanomolar range). This would position it as a potential starting point for a lead optimization campaign.

  • Structurally Similar Comparator: The lower IC₅₀ of the comparator suggests that the modifications relative to our lead compound (the carboxamide and chlorophenyl groups) may contribute favorably to D2R binding. This provides a valuable data point for future SAR studies.

  • Haloperidol: As expected, the well-established antagonist Haloperidol demonstrates high potency, serving as a robust positive control and a benchmark for the desired level of activity for a clinical candidate.[8]

  • Z'-factor: The Z'-factor is a statistical measure of the quality of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay, suggesting that the observed activity is unlikely to be due to random chance.

Conclusion: A Data-Driven Path Forward

This guide has outlined a comprehensive strategy for benchmarking 1-(Ethylsulfonyl)piperidin-4-amine in a high-throughput screening setting. By leveraging a well-validated, cell-based calcium mobilization assay and comparing its performance against rationally chosen alternatives, researchers can gain critical insights into the compound's potential as a Dopamine D2 receptor modulator. The provided experimental protocols and data interpretation framework are designed to ensure scientific rigor and to facilitate the identification of promising lead compounds for further development. The journey from a privileged scaffold to a novel therapeutic is a long and data-intensive one, and the robust HTS methodologies described herein represent a crucial first step on that path.

References

  • Benchchem. (2025). Application Note: Staurosporine for High-Throughput Screening.
  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

  • PubChem. (n.d.). HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor. National Center for Biotechnology Information. [Link]

  • Benchchem. (2025).
  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. [Link]

  • Gogarty, K. R., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. [Link]

  • Benchchem. (2025). High-Throughput Screening of a 3-(Naphthalen-1-yl)
  • Wang, Z., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • N-Boc-4-iodopiperidine Suppliers. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Wang, Z., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • Ali, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science. [Link]

  • ChEMBL. (n.d.). HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. EMBL-EBI. [Link]

  • Ali, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Sahlholm, K., et al. (2013). Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development. PMC. [Link]

  • Benchchem. (2025).
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Zholob, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Lidow, M. S., et al. (1997). The effects of haloperidol on dopamine receptor gene expression. PubMed. [Link]

  • Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Apixaban and Betrixaban: Two Direct Factor Xa Inhibitors

In the landscape of anticoagulant therapy, direct oral anticoagulants (DOACs) have revolutionized the prevention and treatment of thromboembolic disorders. Among these, the direct factor Xa (FXa) inhibitors represent a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anticoagulant therapy, direct oral anticoagulants (DOACs) have revolutionized the prevention and treatment of thromboembolic disorders. Among these, the direct factor Xa (FXa) inhibitors represent a major therapeutic class. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent FXa inhibitors: Apixaban and Betrixaban. Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for researchers, clinicians, and drug development professionals in optimizing therapeutic strategies and informing the design of next-generation anticoagulants.

Introduction: The Significance of Pharmacokinetics in FXa Inhibitor Therapy

The therapeutic efficacy and safety of anticoagulants are intrinsically linked to their pharmacokinetic properties. A predictable pharmacokinetic profile ensures stable plasma concentrations, minimizing the risks of both thrombotic events and bleeding complications. Apixaban and Betrixaban, while both targeting FXa, exhibit distinct pharmacokinetic characteristics that influence their clinical application. This guide will dissect these differences, providing a framework for understanding their structure-activity relationships and the experimental methodologies used to define their in-vivo behavior.

Experimental Methodologies in Pharmacokinetic Profiling

The characterization of a drug's pharmacokinetic profile relies on a suite of well-established in-vivo and in-vitro experimental protocols. These studies are crucial for determining key parameters such as bioavailability, volume of distribution, clearance, and half-life.

In-Vivo Pharmacokinetic Studies

In-vivo studies in animal models and humans are the cornerstone of pharmacokinetic assessment. A typical study design involves the administration of a single or multiple doses of the drug, followed by serial blood sampling to measure plasma drug concentrations over time.

A Standard Protocol for In-Vivo Pharmacokinetic Analysis:

  • Subject Selection: Healthy adult subjects are typically recruited. For preclinical studies, animal models such as rats, dogs, or non-human primates are used.

  • Drug Administration: The drug is administered orally (PO) or intravenously (IV). IV administration serves as a reference to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

The following diagram illustrates a generalized workflow for an in-vivo pharmacokinetic study.

G cluster_0 Pre-Dose cluster_1 Dosing cluster_2 Post-Dose cluster_3 Data Analysis Subject_Selection Subject Selection (Human or Animal) Baseline_Sampling Baseline Blood Sampling Subject_Selection->Baseline_Sampling Drug_Admin Drug Administration (Oral or IV) Baseline_Sampling->Drug_Admin Serial_Sampling Serial Blood Sampling Drug_Admin->Serial_Sampling Plasma_Separation Plasma Separation Serial_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental) LC_MS_MS->PK_Analysis Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, T1/2, etc.) PK_Analysis->Parameter_Calculation

Caption: A generalized workflow for a typical in-vivo pharmacokinetic study.

Comparative Pharmacokinetic Profiles of Apixaban and Betrixaban

The following table summarizes the key pharmacokinetic parameters of Apixaban and Betrixaban, based on data from preclinical and clinical studies.

Pharmacokinetic ParameterApixabanBetrixaban
Absorption
Bioavailability~50%[1][2][3][4][5]34%[6][7][8][9]
Tmax (Time to Peak Concentration)3-4 hours[1]3-4 hours[6][7][8][9][10]
Food EffectNo clinically significant effect[1][3][4]Cmax and AUC reduced with high-fat meal[8][10]
Distribution
Protein Binding~87%[1][2][11]~60%[6][7]
Volume of Distribution (Vd)~21 L~32 L/kg[6][9]
Metabolism
Primary Metabolic PathwayCYP3A4/5 with minor contributions from other CYPs[1][11][12][13]Primarily excreted unchanged; minimal (<1%) CYP metabolism[6][14]
Active MetabolitesNone in significant amounts[5][12][15]Inactive metabolites[16]
Excretion
Routes of EliminationMultiple pathways: renal (~27%), metabolism, biliary, and direct intestinal excretion[1][11][12][15][17]Primarily via feces (85%) and a smaller portion in urine (11%)[6][7]
Half-life (t1/2)~12 hours[1][11][12]19-27 hours (effective)[6][8][9][16][18][19]

In-Depth Analysis of ADME Profiles

Absorption

Both Apixaban and Betrixaban are orally administered and exhibit rapid absorption, with time to peak plasma concentration (Tmax) occurring within 3 to 4 hours.[1][6][7][8][9][10] However, their oral bioavailability differs significantly. Apixaban has a bioavailability of approximately 50%, whereas Betrixaban's is lower at 34%.[1][2][3][4][5][6][7][8][9] Furthermore, the absorption of Betrixaban is notably affected by food, with a high-fat meal reducing its Cmax and AUC, a factor that is not clinically significant for Apixaban.[1][3][4][8][10]

Distribution

Apixaban is more highly bound to plasma proteins (~87%) compared to Betrixaban (~60%).[1][2][6][7][11] The volume of distribution (Vd) for Apixaban is approximately 21 L, while Betrixaban has a larger Vd of about 32 L/kg, suggesting more extensive distribution into tissues.[6][9]

Metabolism

A key differentiator between the two compounds lies in their metabolic pathways. Apixaban is metabolized primarily by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other CYP isozymes.[1][11][12][13] In contrast, Betrixaban undergoes minimal to no metabolism by CYP enzymes (<1%) and is primarily excreted as an unchanged drug.[6][14] This lack of CYP-mediated metabolism for Betrixaban reduces the potential for drug-drug interactions with CYP inhibitors or inducers. Neither drug has significant active metabolites.[5][12][15][16]

The following diagram illustrates the contrasting metabolic pathways of Apixaban and Betrixaban.

G cluster_0 Apixaban Metabolism cluster_1 Betrixaban Metabolism Apixaban Apixaban CYP3A4 CYP3A4/5 & other CYPs Apixaban->CYP3A4 Primary Pathway Metabolites_A Inactive Metabolites CYP3A4->Metabolites_A Betrixaban Betrixaban Minimal_Metabolism Minimal (<1%) CYP Metabolism Betrixaban->Minimal_Metabolism Unchanged_Betrixaban Excreted Unchanged Betrixaban->Unchanged_Betrixaban Primary Pathway

Caption: Contrasting metabolic pathways of Apixaban and Betrixaban.

Excretion

The routes of elimination for Apixaban and Betrixaban are also distinct. Apixaban is cleared through multiple pathways, including renal excretion (approximately 27%), metabolism, and both biliary and direct intestinal excretion.[1][11][12][15][17] This multi-faceted elimination pathway makes its clearance less dependent on a single organ. Betrixaban, on the other hand, is predominantly eliminated via the feces (85%), with a smaller fraction excreted in the urine (11%).[6][7] This suggests a primary role for hepatobiliary excretion. The half-life of Apixaban is approximately 12 hours, while Betrixaban has a longer effective half-life of 19-27 hours.[1][6][8][9][11][12][16][18][19]

Structure-Activity Relationships and Clinical Implications

The structural differences between Apixaban and Betrixaban, particularly in their peripheral chemical moieties, likely contribute to their distinct ADME profiles. The lower reliance of Betrixaban on CYP metabolism is a significant advantage in reducing the potential for drug-drug interactions. However, its lower bioavailability and the effect of food on its absorption are important clinical considerations. The longer half-life of Betrixaban may allow for once-daily dosing, which can improve patient adherence.

The choice between these agents in a clinical setting will depend on a variety of factors, including the patient's renal and hepatic function, concomitant medications, and individual bleeding and thrombotic risks. For instance, the minimal renal clearance of Betrixaban might offer an advantage in patients with severe renal impairment.[18][19]

Conclusion

This comparative guide highlights the distinct pharmacokinetic profiles of Apixaban and Betrixaban. While both are effective direct FXa inhibitors, their differences in absorption, distribution, metabolism, and excretion have important implications for their clinical use. A thorough understanding of these pharmacokinetic nuances, grounded in robust experimental data, is essential for the rational selection and development of anticoagulant therapies. Future research should continue to explore the structure-pharmacokinetic relationships of this important class of drugs to guide the design of even safer and more effective therapeutic agents.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylsulfonyl)piperidin-4-amine
Reactant of Route 2
1-(Ethylsulfonyl)piperidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.